Rhodium(3+)
Description
Structure
2D Structure
Properties
CAS No. |
16065-89-7 |
|---|---|
Molecular Formula |
Rh+3 |
Molecular Weight |
102.9055 g/mol |
IUPAC Name |
rhodium(3+) |
InChI |
InChI=1S/Rh/q+3 |
InChI Key |
PZSJYEAHAINDJI-UHFFFAOYSA-N |
Canonical SMILES |
[Rh+3] |
Origin of Product |
United States |
Coordination Chemistry of Rhodium 3+ Complexes
Ligand Architectures and Their Influence on Coordination Geometries
The geometry of Rhodium(3+) complexes is fundamentally controlled by the nature of the coordinating ligands. The number of donor atoms a single ligand provides (its denticity) and the type of these atoms are primary determinants of the final structure.
Mono-, Bi-, and Polydentate Ligand Systems
The denticity of ligands plays a crucial role in the structure of Rh(III) complexes.
Monodentate Ligands: These ligands bind to the rhodium center through a single donor atom. Common examples include halide ions (e.g., Cl⁻), ammonia (B1221849) (NH₃), water (H₂O), and pyridine (B92270). wikipedia.orgnih.gov They typically occupy the coordination sites of an octahedral complex, such as in [RhCl(NH₃)₅]²⁺. wikipedia.orgwikipedia.org
Bidentate Ligands: By binding through two donor atoms, bidentate ligands create chelate rings, which enhance the stability of the complex. Classic examples are 2,2'-bipyridine (B1663995) (bpy) and 1,10-phenanthroline (B135089) (phen). ontosight.aiontosight.ai These ligands form stable octahedral complexes like [Rh(bpy)₃]³⁺ and [Rh(phen)₃]³⁺. ontosight.aiontosight.ai
Polydentate Ligands: Ligands with three or more donor sites, known as polydentate or pincer ligands, offer even greater stability and stereochemical control. Terpyridine (tpy), a tridentate ligand, forms complexes such as [Rh(tpy)Cl₃], where it coordinates in a meridional fashion. mdpi.comresearchgate.net Higher denticity ligands, like tetradentate porphyrins, enforce a square planar arrangement of their four donor atoms, with two additional axial ligands completing the octahedral geometry around the Rh(III) center. oup.com
Nitrogen-Containing Heterocyclic Ligands
Nitrogen-containing heterocyclic ligands are a cornerstone of Rhodium(3+) coordination chemistry due to their strong and tunable electronic properties.
Complexes with ligands like pyridine, bipyridine, and terpyridine are extensively studied. For instance, boiling hydrated rhodium trichloride (B1173362) with pyridine can yield fac-[RhCl₃(py)₃] or, in the presence of a reductant, trans-[RhCl₂(py)₄]Cl. wikipedia.orgwikipedia.org Bidentate ligands like 2,2'-bipyridine (bpy) and 1,10-phenanthroline (phen) form highly stable tris-chelate complexes, [Rh(bpy)₃]³⁺ and [Rh(phen)₃]³⁺, which exhibit an octahedral geometry. ontosight.aiontosight.ai Tridentate ligands, such as 2,6-bis(pyrazol-1-yl)pyridine and terpyridine, also form well-defined octahedral complexes with Rh(III), often in a meridional arrangement. mdpi.comresearchgate.netmarquette.edu The synthesis of [Rh(bpy)₃]Cl₃, for example, typically involves the reaction of rhodium(III) chloride with 2,2'-bipyridine. ontosight.ai
| Complex | Ligand Type | Geometry |
| fac-[RhCl₃(py)₃] | Monodentate | Octahedral |
| trans-[RhCl₂(py)₄]Cl | Monodentate | Octahedral |
| [Rh(bpy)₃]Cl₃ | Bidentate | Octahedral |
| [Rh(phen)₃]Cl₃ | Bidentate | Octahedral |
| [Rh(tpy)Cl₃] | Tridentate | Distorted Octahedral |
Halide and Amine Ligands
Halide and amine ligands are fundamental in the coordination chemistry of Rhodium(3+). Rhodium trichloride (RhCl₃) itself features octahedral rhodium centers with bridging chloride ligands in its anhydrous form. wikipedia.org In aqueous solution, it forms chloro-aquo complexes.
Ammonia reacts with aqueous rhodium trichloride to form a series of ammine complexes. wikipedia.org The progressive substitution of chloride by ammonia can lead to the formation of various [RhClₓ(NH₃)₆₋ₓ] species. nih.gov The pentamminerhodium chloride complex, [RhCl(NH₃)₅]Cl₂, is a particularly stable and important example, serving as a precursor in rhodium chemistry. wikipedia.orgnih.govwikipedia.org The synthesis of these chloroamine complexes can be intricate, as the substitution of the final chloride ligand in [Rh(NH₃)₅Cl]²⁺ is difficult. nih.gov
Phosphine (B1218219) and Carbonyl Ligands
While more commonly associated with lower oxidation states of rhodium, phosphine and carbonyl ligands can also form complexes with Rh(III). Rhodium(III) forms adducts with tertiary phosphines, such as RhCl₃(SR₂)₃, where SR₂ can be a thioether, and analogous phosphine complexes like RhCl₃(PR₃)₃. wikipedia.org These reactions are typically conducted under conditions that avoid reduction of the Rh(III) center. However, often the reaction of RhCl₃ with phosphines in boiling ethanol (B145695) leads to reduction to Rh(I) species like Wilkinson's catalyst. wikipedia.org Stable Rh(III) peroxo complexes containing both N-heterocyclic carbene (NHC) and phosphine ligands have been synthesized via oxidative addition of O₂ to Rh(I) precursors. acs.org Direct reactions of RhCl₃ with C2-protected diimidazolium salts can yield Rh(III) complexes with abnormally C4-bound NHC ligands. acs.org Carbonyl complexes of Rh(III) are less common but can be prepared, though they are often intermediates that lead to Rh(I) species. wikipedia.org
Redox-Active Ligands and Their Coordination Modes
Redox-active ligands can participate in electron transfer processes, making the ligand itself an electronic reservoir. rsc.orgmdpi.com This imparts unique electrochemical and reactive properties to the Rh(III) complexes.
Diamidobenzene ligands, for example, can bind to Rh(III) as a dianionic donor. rsc.orgnih.gov These complexes can undergo ligand-centered oxidation or be reduced to form rare mononuclear Rh(II) species. rsc.orgnih.gov Another example is the bis(4-methyl-2-(1H-pyrazol-1-yl)phenyl)amido ligand, H(L), which forms a series of Rh(III) complexes where the ligand can be reversibly oxidized. marquette.eduacs.org In these complexes, the ligand coordinates in a meridional N,N,N-fashion, and the oxidation potential is influenced by the other ligands present in the coordination sphere. marquette.eduacs.org For instance, in the series (L)RhXₙYₒZₚ, the oxidation potential is dictated by the charge of the complex and the nature of the ligand trans to the amido nitrogen. acs.org
| Complex | Redox-Active Ligand | Key Feature |
| [Cp*Rh(diamidobenzene)] | Diamidobenzene | Ligand can be oxidized or reduced. rsc.orgnih.gov |
| (NEt₄)[(L)RhCl₃] | bis(pyrazolyl)phenyl)amido | Reversible ligand-based oxidation. marquette.eduacs.org |
| [Rh(L)(py)(PPh₃)Cl]⁺ | bis(pyrazolyl)phenyl)amido | Oxidation potential tuned by ancillary ligands. marquette.edu |
Porphyrin and Azoliporphyrin Macrocyclic Ligands
Porphyrins are tetradentate macrocyclic ligands that create a rigid, square-planar coordination environment. Rhodium(III) readily inserts into the porphyrin core to form stable complexes. These complexes have been noted for their ability to activate C-H bonds. oup.com For instance, σ-aryl rhodium(III)-porphyrin complexes have been shown to undergo iodination reactions. oup.com While the porphyrin itself is known to be redox-active, the involvement of a porphyrin radical state in these reactions with rhodium has been a subject of investigation. oup.com
Similarly, azoliporphyrins and related macrocycles like bipyricorrole can coordinate to Rh(III). In a rhodium(III) bipyricorrole complex, the metal is coordinated to the four nitrogen atoms of the macrocycle, with two axial ligands, such as chloride, completing the octahedral geometry. researchgate.net The coordination of these large, conjugated macrocycles significantly influences the electronic properties and reactivity of the Rh(III) center.
Schiff Base Ligands
Schiff base ligands, characterized by the azomethine (-C=N-) group, are versatile chelators in coordination chemistry. Rhodium(III) complexes with these ligands have been synthesized and extensively studied.
Rhodium(III) forms stable octahedral complexes with various Schiff base ligands. bhu.ac.in For instance, chitosan-based Schiff bases can act as bidentate ligands, coordinating through the azomethine nitrogen and a methoxy/hydroxy oxygen atom to form stable complexes with Rh(III). researchgate.net Similarly, a thioether-containing NNS donor Schiff base ligand has been used to synthesize a pseudo-octahedral Rhodium(III)-triphenylphosphine mixed ligand complex, [Rh(PPh₃)(L)Cl₂]. researchgate.net The geometry of this complex was confirmed by single-crystal X-ray crystallography. researchgate.net
Novel octahedral Rh(III) complexes with salen-type Schiff base ligands have been synthesized where the ligand is unsymmetrically bound to the metal center, leaving one phenol (B47542) group coordinated to the rhodium. acs.org This coordination mode is unusual in salen-metal chemistry and results in remarkably stable complexes. acs.org In some cases, the Schiff base ligand can undergo cyclometallation, where the imine C-H bond adds oxidatively to the rhodium center. walshmedicalmedia.com
The synthesis of these complexes often involves the reaction of a rhodium salt, such as RhCl₃·xH₂O, with the pre-synthesized Schiff base ligand in a suitable solvent like ethanol. walshmedicalmedia.comnih.gov The resulting Rh(III) complexes are typically air-stable, non-hygroscopic solids. bhu.ac.in
N-Heterocyclic Carbene (NHC) Pincer Ligands
N-Heterocyclic carbenes (NHCs) have become prominent ligands due to their strong σ-donor properties and steric tunability. unizar.es When incorporated into a pincer framework, which typically involves a central aromatic ring with two donor sidearms, they form highly stable and robust metal complexes. unizar.esnih.gov
Rhodium(III) forms a variety of complexes with NHC pincer ligands. For example, a novel Rh(III) complex, [RhIII(H₂LᵗBu)Cl₃], featuring a pincer-type tridentate nitrogen-donor chelate system, was synthesized and characterized. rsc.orgscispace.comresearchgate.net X-ray analysis revealed a slightly distorted octahedral geometry where the three chloro ligands adopt a meridional (mer) arrangement. rsc.orgscispace.comresearchgate.net The synthesis of Rh(III) complexes with abnormally C4-bound, cis-chelating NHC ligands has also been reported. acs.org
The synthesis of these pincer complexes can be achieved through various routes. One method involves the reaction of RhCl₃ or [RhCl(cod)]₂ with the corresponding diimidazolium salt. acs.org Another approach is the reaction of precursors like [Rh(biph)(dtbpm)Cl] with the desired pincer ligand in the presence of a halide abstracting agent. acs.org In some instances, heating bimetallic rhodium precursors with pro-ligands leads to double C-H activation to afford the final NHC pincer complex. rsc.org
Stereochemical Considerations in Rhodium(3+) Complexes
The octahedral geometry characteristic of Rhodium(3+) complexes gives rise to various forms of isomerism, which are crucial in determining the complexes' properties and applications, particularly in catalysis.
Octahedral Frameworks and Isomerism (e.g., cis/ trans, fac/ mer)
Octahedral complexes of the general formula [Ma₄b₂] (where 'a' and 'b' are monodentate ligands) can exist as cis and trans isomers. libretexts.orguomustansiriyah.edu.iq In the cis isomer, the two 'b' ligands are adjacent to each other (90° apart), while in the trans isomer, they are on opposite sides of the central metal ion (180° apart). libretexts.org An example is the [Co(NH₃)₄Cl₂]⁺ ion. uomustansiriyah.edu.iq The ligand field photolysis of trans-[Rh(NH₃)₄(OH)Cl]⁺ has been shown to result in a cis-[Rh(NH₃)₄(OH)₂]⁺ product, demonstrating stereochemical change upon photoreaction. rsc.org
For octahedral complexes with the general formula [Ma₃b₃], facial (fac) and meridional (mer) isomerism is possible. uomustansiriyah.edu.iqnumberanalytics.com In the fac isomer, the three identical ligands of each type occupy the corners of one triangular face of the octahedron. uomustansiriyah.edu.iqnumberanalytics.com In the mer isomer, the three identical ligands lie in a plane that bisects the octahedron. uomustansiriyah.edu.iqnumberanalytics.com
The synthesis of trichlorido Rh(III) complexes, [MCl₃(κ³N,N',P−LH)], with certain tetradentate ligands can yield a racemic mixture of fac and mer isomers. researchgate.net It has been observed that the mer isomer of these rhodium compounds quantitatively isomerizes to the more stable fac isomer. researchgate.net The use of multidentate ligands is a practical strategy to control and limit the number of possible stereoisomers in octahedral coordination spheres. nih.gov A detailed analysis of rhodium(III) chloroamines, such as the various isomers of [RhClₓ(NH₃)₆₋ₓ], has provided crystal structures for species like fac–[Rh(NH₃)₃Cl₃] and trans–[Rh(NH₃)₄Cl₂]Cl. nih.gov
Chirality and Enantioselectivity in Coordination Environments
When an octahedral complex lacks a plane of symmetry, it can be chiral, existing as a pair of non-superimposable mirror images called enantiomers. This is particularly relevant in asymmetric catalysis, where chiral metal complexes are used to produce enantioenriched products. csic.es
Chirality in Rhodium(III) complexes can arise from the coordination of chiral organic ligands or from the arrangement of achiral ligands around the metal center, a phenomenon known as "chiral-at-metal". csic.esnih.gov For example, using an achiral tetradentate ligand, it is possible to diastereoselectively prepare chiral octahedral complexes of Rh(III). researchgate.net The synthesis of Rh(III) and Ru(II) complexes with the tetradentate ligand L (N,N-bis[(pyridin-2-yl)methyl]-[2-(diphenylphosphino)phenyl]methanamine) resulted in the formation of only one diastereomer in each case. nih.gov
Chiral-at-metal Rh(III) complexes have proven to be highly effective catalysts in a range of enantioselective transformations. rsc.orgrsc.org For instance, they have been used for the enantioselective C2-functionalization of 3-aminobenzofurans and the cyclopropanation of α,β-unsaturated 2-acyl imidazoles, achieving high yields and excellent enantioselectivities (up to 98% ee). rsc.orgacs.org
The development of chiral cyclopentadienyl (B1206354) (Cpˣ) ligands has also been crucial for creating enantioselective Rh(III) catalysts for C–H functionalization reactions. thieme-connect.com In some cases, enantiopure chiral-at-metal Rh(III) complexes have been obtained through resolution of a racemic mixture using a chiral resolving agent. rsc.org
Electronic Structure and Bonding Analysis
The properties and reactivity of Rhodium(3+) complexes are fundamentally governed by their electronic structure.
Ligand Field Theory and its Application to Rhodium(3+) (d⁶ systems)
Rhodium(III) is a second-row transition metal ion with a 4d⁶ electron configuration. According to Ligand Field Theory (LFT), in an octahedral environment, the five degenerate d-orbitals of the metal ion are split into two sets of different energy levels: a lower-energy, triply degenerate set (t₂g) and a higher-energy, doubly degenerate set (e_g).
For 4d and 5d transition metals like rhodium, the crystal field splitting energy (Δo) is significantly larger than for their 3d counterparts. quora.com This is because the d-orbitals of second and third-row metals are more diffuse and have greater radial extension, allowing for stronger interactions with the ligands. quora.com Consequently, Rhodium(III) complexes are almost invariably low-spin, regardless of whether the ligands are classified as strong-field or weak-field. quora.com
In a low-spin d⁶ configuration, all six d-electrons pair up in the lower energy t₂g orbitals, leading to an electronic configuration of (t₂g)⁶(e_g)⁰. This configuration results in a diamagnetic complex (no unpaired electrons). The large ligand field splitting in Rh(III) complexes also contributes to their kinetic inertness, as ligand substitution reactions would require promoting electrons to the high-energy e_g orbitals. The principles of ligand field theory are essential for understanding the photochemical behavior of Rh(III) complexes, such as ligand photodissociation and photoisomerization, which are initiated by the excitation of electrons from the t₂g to the e_g orbitals. rsc.orgacs.org
Molecular Orbital Theory Interpretations
Molecular Orbital (MO) theory provides a sophisticated model for describing the bonding and electronic structure of transition metal complexes. For a typical octahedral Rhodium(3+) complex, the metal's five 4d orbitals split into two energy levels upon interaction with the ligands: a lower-energy, non-bonding or weakly π-bonding set of three orbitals (t₂g), and a higher-energy, σ-antibonding set of two orbitals (e_g*). The energy separation between these levels is denoted as the crystal field splitting energy (Δo).
As a d⁶ ion, the six valence electrons of Rh³⁺ populate these molecular orbitals. In the vast majority of cases, Rh³⁺ forms low-spin complexes where all six electrons occupy the lower-energy t₂g orbitals, resulting in a t₂g⁶ e_g⁰ configuration. This arrangement is due to the large Δo generated by most ligands with a third-row transition metal, which makes it energetically more favorable to pair electrons in the t₂g orbitals than to promote them to the high-energy e_g orbitals.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for determining the photophysical properties of the complex.
In many Rh(III) complexes with π-acceptor ligands, such as those containing bipyridine (bpy), the HOMO is predominantly metal-based, corresponding to the filled t₂g orbitals. researchgate.net
The LUMO is typically centered on the ligands, corresponding to the empty π* orbitals of the ligand system. researchgate.netacs.org
The nature and energy of these frontier orbitals can be tuned by modifying the ligands. For instance, in the series of complexes [Rh(III)(bpy)₃₋ₙ(dcbpy)ₙ]³⁺ (where dcbpy (B11939525) is 4,4'-dicarboxy-2,2'-bipyridyl), the substitution of bpy with dcbpy alters the orbital energies. researchgate.net The symmetry of the complex also plays a significant role; complexes with D₃ symmetry, like [Rh(bpy)₃]³⁺, have doubly degenerate energy levels, whereas lowering the symmetry to C₂ removes this degeneracy. researchgate.net However, in some systems, such as Rh(III) bipyricorrole complexes, both the HOMO and LUMO can be localized on the ligand moiety with minimal contribution from the metal's d-orbitals. researchgate.net
| Complex | HOMO Character | LUMO Character | Symmetry | Reference |
| [Rh(III)(bpy)₃]³⁺ | Metal d(t₂g) | Ligand π(bpy) | D₃ | researchgate.net |
| [Rh(III)(dcbpy)₃]³⁺ | Ligand-centered | Ligand π(dcbpy) | D₃ | researchgate.net |
| [Rh(III)(ppy)₂(L)] (ppy = phenylpyridine) | Mixed LLCT (π_L) / MLCT (d_Rh) | Ligand π*(ppy) | N/A | acs.org |
| Rh(III) bipyricorrole | Bipyricorrole moiety | Bipyricorrole moiety | C₂ᵥ | researchgate.net |
Charge Transfer States (e.g., Metal-to-Ligand, Ligand-to-Ligand)
The intense colors of many transition metal complexes arise from charge-transfer (CT) transitions, which involve the movement of an electron from a molecular orbital that is primarily metal-based to one that is primarily ligand-based, or vice versa. wikipedia.org These transitions are Laporte-allowed and spin-allowed, resulting in high molar absorptivities (ε > 1000 L mol⁻¹ cm⁻¹), in stark contrast to the much weaker d-d transitions. libretexts.org
Metal-to-Ligand Charge Transfer (MLCT) This is the most common type of charge transfer for Rh(III) complexes, especially with ligands that have low-lying π* orbitals (π-acceptor ligands) like bipyridine or phenanthroline. wikipedia.orgnih.gov An MLCT transition involves the excitation of an electron from a filled metal d-orbital (typically t₂g) to an empty ligand π* orbital. researchgate.netrsc.org This process effectively results in the transient oxidation of the metal center and reduction of the ligand. wikipedia.org The emission from many luminescent Rh(III) complexes is often assigned to an excited state with significant ³MLCT character. rsc.org For example, in heterobimetallic complexes, photoinduced electron transfer can occur from an excited ruthenium moiety to a Rh(III)-based unit, representing an intermolecular MLCT process. nih.gov
Ligand-to-Metal Charge Transfer (LMCT) LMCT transitions are less common for Rh(III) but can occur with ligands that have high-energy lone pairs of electrons (π-donors). This transition involves the promotion of an electron from a ligand-based orbital to an empty or partially filled metal d-orbital (typically e_g). wikipedia.org This results in the transient reduction of the metal center. Because Rh(III) has a filled t₂g⁶ configuration in a low-spin state, the acceptor orbital would be the high-energy e_g orbital, meaning LMCT transitions typically require high energy and are observed in the UV region.
Ligand-to-Ligand Charge Transfer (LLCT) In complexes containing different types of ligands, an electron can be excited from an orbital centered on one ligand (a "donor" ligand) to an orbital centered on another ("acceptor" ligand). acs.orgresearchgate.net This is known as a ligand-to-ligand charge transfer. For example, in cyclometalated Rh(III) complexes, transitions can have a character that is a mix of MLCT and LLCT. acs.org
| Complex Type | Predominant Charge Transfer Type | Transition Description | References |
| [Rh(pba)₂(N-N)]⁺ (pba = pyridylbenzaldehyde) | ³IL / ³MLCT | Intra-ligand (π → π) mixed with dπ(Rh) → π(pba⁻) | rsc.org |
| [Rh(ppy)₂(L)] (ppy = phenylpyridine) | LLCT / MLCT | π(L) → π(ppy) with some d(Rh) → π(ppy) contribution | acs.org |
| Bimetallic Rh(III)-Ru(II) complexes | SBLCT / MLCT | σ-bond to ligand charge transfer for the Rh(III) unit | |
| Ion pairs with [Rh(bpy)₃]³⁺ | Outer-Sphere MLCT | Electron transfer from a separate anion to the Rh complex | acs.org |
Spin-State Considerations
The spin state of a transition metal complex describes the arrangement of electrons within the d-orbitals, specifically the total number of unpaired electrons. For an octahedral d⁶ ion like Rh(III), two possibilities exist: a high-spin state and a low-spin state.
High-Spin: Electrons are distributed to maximize spin multiplicity according to Hund's rule, resulting in the configuration t₂g⁴ e_g². This state has four unpaired electrons and is paramagnetic.
Low-Spin: Electrons first fill the lower-energy orbitals before pairing up, resulting in the configuration t₂g⁶ e_g⁰. This state has no unpaired electrons and is diamagnetic. libretexts.org
The determining factor between these two states is the comparison between the crystal field splitting energy (Δo) and the mean spin-pairing energy (P), which is the energy required to pair two electrons in the same orbital. fiveable.me
If Δo < P (weak-field ligands), the high-spin state is favored.
If Δo > P (strong-field ligands), the low-spin state is favored. fiveable.me
For Rhodium(3+), as a second-row transition metal, the 4d orbitals are more spatially extended than the 3d orbitals of first-row metals. This leads to stronger interactions with ligands and, consequently, a much larger crystal field splitting energy (Δo). scielo.org.mx As a result, for virtually all known Rh(III) complexes, Δo is significantly greater than P, regardless of the coordinating ligands. scielo.org.mx Therefore, Rhodium(3+) complexes are characteristically and consistently low-spin. researchgate.netnih.gov This low-spin d⁶ configuration is exceptionally stable, which contributes to the general inertness of many Rh(III) coordination compounds.
| Property | Rhodium(3+) Complexes | Rationale | References |
| Electronic Configuration | d⁶ | Based on the position of Rhodium in the periodic table and its +3 oxidation state. | acs.org |
| Predominant Spin State | Low-Spin | As a 2nd row transition metal, Δo is inherently large. | scielo.org.mx |
| d-orbital Occupancy | t₂g⁶ e_g⁰ | Energetically favorable due to Δo > P. | libretexts.org |
| Unpaired Electrons | 0 | All six d-electrons are paired in the t₂g orbitals. | libretexts.org |
| Magnetic Property | Diamagnetic | The absence of unpaired electrons means no net magnetic moment. | libretexts.org |
| Influential Ligands | All (e.g., bpy, ppy, Cl⁻, H₂O) | The large intrinsic Δo of Rh(III) overrides the effect of weak-field vs. strong-field ligands. | researchgate.netscielo.org.mxchemistryguru.com.sg |
Advanced Synthesis Methodologies for Rhodium 3+ Compounds
Precursor Utilization and Derivatization Strategies (e.g., RhCl₃·xH₂O as a starting material)
A cornerstone of Rhodium(3+) chemistry is the use of hydrated rhodium(III) chloride (RhCl₃·xH₂O) as a versatile precursor. scientificlabs.co.ukwikipedia.orgsigmaaldrich.comchemimpex.com This commercially available salt is soluble in various polar solvents, facilitating its use in a wide array of substitution reactions to produce a multitude of Rhodium(3+) complexes. wikipedia.org
The derivatization of RhCl₃·xH₂O allows for the synthesis of complex rhodium compounds. For instance, it serves as a metal precursor for creating bimetallic catalysts, such as rhodium-cobalt (Rh-Co) supported on silica, which is used in Fischer-Tropsch synthesis. scientificlabs.co.uksigmaaldrich.com It is also a key starting material for synthesizing specific catalysts for asymmetric ketone reduction and for the hydroformylation of alkenes. scientificlabs.co.uksigmaaldrich.com The reaction of RhCl₃·xH₂O with olefins and carbon monoxide can lead to the formation of organometallic complexes, which sometimes involves the reduction of Rh(III) to Rh(I). wikipedia.org
The synthesis of organometallic Rhodium(3+) cyclopentadienyl (B1206354) complexes, like the pentamethylcyclopentadienyl rhodium dichloride dimer, also starts from hydrated rhodium trichloride (B1173362). wikipedia.orgwikipedia.org This dimer is formed by reacting RhCl₃·xH₂O with pentamethylcyclopentadiene. wikipedia.org Furthermore, RhCl₃·xH₂O is used in the synthesis of rhodocenium salts, which are precursors to rhodocene. wikipedia.org
The versatility of RhCl₃·xH₂O is also demonstrated in its use for preparing rhodium(III) 2-ethylhexanoate, a compound utilized in hydroformylation reactions. google.com The synthesis involves reacting an aqueous solution of the rhodium precursor with an alkali salt of 2-ethylhexanoic acid. google.com
Ligand Exchange and Substitution Reactions
Ligand exchange and substitution are fundamental reactions in the synthesis of Rhodium(3+) compounds, allowing for the fine-tuning of the metal center's electronic and steric properties.
Kinetic and Thermodynamic Control of Substitution
The outcome of a substitution reaction can be governed by either kinetic or thermodynamic factors. A kinetically controlled reaction yields the product that is formed fastest, while a thermodynamically controlled reaction, typically occurring at higher temperatures where reactions are reversible, yields the most stable product. libretexts.orglibretexts.org
In the context of Rhodium(3+) chemistry, the substitution of ligands is often kinetically challenging due to the d⁶ electronic configuration of Rh(III) which typically forms inert octahedral complexes. mdpi.com However, by carefully selecting reaction conditions, specific products can be favored. For example, in the reaction of dirhodium paddlewheel tetraacetate complexes with nucleophiles, the substitution of axial water ligands is under thermodynamic control. researchgate.net The study of the Rh(III) hydride complex, Cp*Rh(2-(2-pyridyl)phenyl)H, has provided detailed thermodynamic and kinetic data for the transfer of hydride, proton, and hydrogen atoms, highlighting the different energetic pathways for bond cleavage. nih.gov
Influence of pH on Reaction Pathways
The pH of the reaction medium can significantly influence the pathway of a substitution reaction involving Rhodium(3+) complexes. wikipedia.org For example, the synthesis of various rhodium(III) chloroamines from [RhCl₆]³⁻ and ammonia (B1221849) is highly dependent on pH. mdpi.com At a neutral pH of around 7, (NH₄)₂[Rh(NH₃)Cl₅] is the initial product. In more basic conditions, further substitution occurs to form complexes like [Rh(NH₃)₃Cl₃], [Rh(NH₃)₄Cl₂]Cl, and [Rh(NH₃)₅Cl]Cl₂. mdpi.com The formation of trans-[Rh(NH₃)₄Cl₂]⁺ is achieved by reacting [RhCl₆]³⁻ with ammonia at a high pH. mdpi.com
The pH also plays a critical role in the formation of complexes with other ligands. For instance, in the complexation of Rh(III) with 5-Br-PADAP, the optimal pH range for complex formation is 3.5-4.5. researchgate.net Below a pH of 3, the nitrogen atoms of the ligand are protonated, limiting their ability to bond with rhodium. researchgate.net At alkaline pH, the formation of Rh(OH)₃ can decrease the efficiency of the desired complex formation. researchgate.net Furthermore, the activation of half-sandwich Rh(III) complexes for potential therapeutic applications can be triggered by the acidic extracellular pH of tumor tissues. mdpi.com
Catalytic Approaches in Synthesis
Catalytic methods can facilitate the synthesis of Rhodium(3+) compounds that might be difficult to obtain through direct substitution. wikipedia.org Rhodium complexes themselves are widely used as catalysts for a variety of organic transformations. miamioh.edu For instance, Rh(III) complexes are pivotal in catalytic carbon-hydrogen (C-H) bond activation reactions. miamioh.edunih.gov
Rhodium(III)-catalyzed reactions often involve a cascade of steps, such as C-H activation, annulation, and lactonization, to build complex molecular scaffolds. acs.org For example, a one-pot synthesis of fused heterocyclic lactones has been developed using a [Cp*RhCl₂]₂ catalyst. acs.org Similarly, Rh(III) catalysis enables the synthesis of isoindolinones from oxazolines and cyclopropanols through the cleavage and formation of multiple chemical bonds in a single step. acs.org The synthesis of N-naphthyl pyrazoles has been achieved through a Rh(III)-catalyzed cascade pyrazole (B372694) annulation and benzannulation strategy. mdpi.com
Organometallic Synthesis Routes
The synthesis of organometallic Rhodium(3+) compounds, which contain at least one rhodium-carbon bond, is a significant area of research due to their catalytic applications. wikipedia.org
Formation of Rhodium-Carbon Bonds
The formation of rhodium-carbon (Rh-C) bonds is a key step in many catalytic cycles and synthetic procedures. numberanalytics.com One prominent method is through C-H bond activation, where a C-H bond in a substrate is cleaved and replaced by a Rh-C bond. researchgate.net This strategy is often directed by a coordinating group on the substrate. For example, benzoic acids can direct the C-H activation of their aromatic ring in the presence of a Cp*Rh(III) catalyst to form isocoumarins. nih.gov
Another route to Rh-C bonds is through the oxidative addition of organic halides to a lower-valent rhodium species, although this is more common for Rh(I). In Rh(III) chemistry, direct C-H activation is a more prevalent pathway. For instance, the synthesis of a hexacoordinated orthometalated rhodium(III) thiolato complex involves the in situ cleavage of both C(sp²)-H and C(sp³)-S bonds. wikipedia.org The mechanism for the formation of such orthometalated derivatives is proposed to proceed via initial coordination of a heteroatom (like nitrogen in an azo group), followed by an electrophilic attack by the rhodium center on a nearby C-H bond. wikipedia.org
The exchange of cyclometalated ligands, where one Rh-C bond is broken and a new one is formed with an incoming ligand, has also been studied. This process often requires acidic conditions to facilitate the protonolysis of the initial Rh-C bond. mdpi.com Furthermore, the synthesis of rhodium(III) complexes bearing Si,N bidentate ligands has been achieved through the oxidative addition of a Si-H bond to a Rh(I) precursor. rsc.org
Cyclometalation Reactions
Cyclometalation is a powerful technique for the synthesis of stable organorhodium(III) complexes. This intramolecular process involves the activation of a C-H bond by the rhodium center, leading to the formation of a robust Rh-C bond and a chelate ring.
Rhodium(III) catalyzed C-H activation has become a cornerstone of modern organic synthesis. researchgate.net The use of directing groups on the substrate can guide the regioselectivity of the C-H activation, enabling the synthesis of complex organic molecules. researchgate.net For instance, the reaction of benzyl (B1604629) 2-(phenylazo)phenyl thioether with hydrated rhodium trichloride (RhCl₃·3H₂O) in the presence of excess triphenylphosphine (B44618) (PPh₃) results in a hexacoordinated orthometalated rhodium(III) thiolato complex. wikipedia.org This reaction proceeds through the cleavage of both C(sp²)-H and C(sp³)-S bonds. wikipedia.org
The mechanism often begins with the coordination of a heteroatom (like nitrogen in an azo group) to the rhodium center, which then facilitates the electrophilic substitution at a nearby phenyl ring. wikipedia.org The versatility of this approach is demonstrated by the synthesis of N^N^C-cyclometalated rhodium(III) complexes using isomeric pyrimidine-based ligands. The reaction of these ligands with RhCl₃ leads to sp² C-H bond activation and the formation of tridentate rhodium complexes.
Furthermore, rhodium(III)-catalyzed oxidative cyclization of oxazolines with cyclopropanols showcases the formation of multiple new bonds (C-N, C-C, and C-O) in a single step, leading to the synthesis of isoindolinones. acs.org Carbonyl insertion into the Rh-C bond of a cyclometalated complex can also be achieved, leading to ring expansion of the metallacycle. tandfonline.comtandfonline.com
Synthesis of Specific Organorhodium(3+) Compounds
The synthesis of specific organorhodium(3+) compounds often leverages the principles of cyclometalation and other advanced techniques to create molecules with tailored properties.
A notable example is the synthesis of organorhodium(III)- and iridium(III)-substituted 20-tungstobismuthates(III) and -antimonates(III). nih.gov These compounds are formed by reacting (MCpCl₂)₂ (where M = Rh, Ir and Cp = pentamethylcyclopentadienyl) with [X₂W₂₂O₇₄(OH)₂]¹²⁻ (where X = Bi, Sb) in an aqueous solution. nih.gov This method highlights the integration of organometallic fragments into large polyoxometalate structures.
Another class of compounds involves novel bridged dibenzo[b,e]fulvalene ligands. acs.org The deprotonation of these polycyclic ligands followed by reaction with [(cod)RhCl]₂ (where cod = 1,5-cyclooctadiene) yields homobimetallic complexes with intricate stereochemistry. acs.org
The synthesis of rhodium(III) complexes with the antileukemic drug purine-6-thione has also been reported. rsc.org These pseudo-octahedral complexes feature the rhodium atom bonded to two trans chloride ions, a triphenylantimony (B1630391) (SbPh₃) donor, a phenyl ligand, and two nitrogen atoms from thiazole (B1198619) ligands. rsc.org
Rhodium(III)-catalyzed sequential cyclization of enaminones with 1,3-dienes provides a pathway to fluorenones through C-H activation. researchgate.net This method demonstrates the ability to construct polycyclic aromatic systems with high efficiency. researchgate.net Additionally, the direct coupling of arylphosphine oxides with heterobicyclic alkenes, catalyzed by rhodium(III), offers a route to biarylphosphine oxides. acs.org
Self-Assembly Techniques for Supramolecular Architectures
Coordination-driven self-assembly has emerged as a primary strategy for constructing complex, well-defined two- and three-dimensional supramolecular structures using Rhodium(3+) ions as nodes. nih.gov This method relies on the predictable and directional nature of metal-ligand bonds to form intricate architectures from smaller building blocks. nih.gov
The process involves the spontaneous organization of molecules under specific conditions, driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and metal-ligand coordination. nih.govmdpi.com The resulting supramolecular assemblies can range from discrete polygons and polyhedra to more complex interlocked structures. chinesechemsoc.org
For instance, the self-assembly of functionalized cyclometalated rhodium coordination assemblies displaying a π-bonded dioxolene ligand has been described. rsc.org Furthermore, concentration has been shown to be a critical parameter in directing the self-assembly process, with different supramolecular architectures being favored at different concentrations. researchgate.net A terpyridine-based system, for example, can form either a bis-rhombus or a tetrahedron depending on the concentration of the building blocks. researchgate.net
Multidimensional mass spectrometry techniques, such as electrospray ionization-mass spectrometry (ESI-MS), are becoming indispensable tools for characterizing these complex self-assembled systems, providing insights into their composition, connectivity, and stability. chinesechemsoc.org
High-Yield Synthetic Protocols for Specific Complex Classes
Developing high-yield synthetic protocols is crucial for the practical application of Rhodium(3+) complexes. Several methodologies have been optimized to produce specific classes of these compounds efficiently.
One such protocol is the synthesis of rhodium(III) diimine metallointercalators. acs.org This method involves the condensation of coordinated ammine ligands with o-quinones, starting from cis-[Rh(L^L)₂(NH₃)₂]³⁺ (where L^L is 2,2'-bipyridine (B1663995) or 1,10-phenanthroline). acs.org The reaction proceeds at ambient temperature in a MeCN/water mixture and yields the desired diimine ligands in high yields. acs.org
For the synthesis of rhodium(III) chloroamines, such as [Rh(NH₃)₅Cl]Cl₂ and [Rh(NH₃)₆]Cl₃, established protocols starting from various rhodium(III) materials offer high yields of pure crystalline products. mdpi.com The synthesis of overloaded cyclopentadienyl rhodium(III) complexes can be achieved via the cyclotetramerization of tert-butylacetylene. researchgate.net For example, the reaction of [(cod)RhCl]₂ with tert-butylacetylene in the presence of AlCl₃ produces [(C₅H₂tBu₂CH₂tBu)RhCl₂]₂ in 95% yield. researchgate.net
Redox-active pincer-type ligands have been used to prepare new rhodium(III) complexes in high yields through a simple one-pot reaction. researchgate.net Similarly, rhodium(III)-catalyzed C-H functionalization reactions have been optimized to produce various nitrogen-containing heterocycles with low catalyst loading and under mild conditions. nih.gov
| Starting Material | Reagents | Product | Yield | Reference |
| cis-[Rh(phen)₂(NH₃)₂]³⁺ | 9,10-phenanthrenequinone, NaOH, MeCN/H₂O | [Rh(phen)₂(phi)]³⁺ | High | acs.org |
| RhCl₃·xH₂O | NH₃ or NH₄Cl | [Rh(NH₃)₅Cl]Cl₂ | High | mdpi.com |
| [(cod)RhCl]₂ | tert-butylacetylene, AlCl₃ | [(C₅H₂tBu₂CH₂tBu)RhCl₂]₂ | 95% | researchgate.net |
| 2,2'-diaminoazobenzene | Rhodium salts | Redox-active rhodium(III) complexes | High | researchgate.net |
| Benzoic acid, alkynes | Cp*Rh(III) catalyst | Isocoumarins | - | nih.gov |
| Arylphosphine oxides, heterobicyclic alkenes | Rhodium(III) catalyst | Biarylphosphine oxides | - | acs.org |
Catalytic Applications and Mechanistic Elucidation Involving Rhodium 3+
C-H Bond Activation and Functionalization
Transition metal-catalyzed C-H bond activation has emerged as a step-economic and efficient strategy for constructing complex molecules from simple, readily available starting materials. mdpi.combeilstein-journals.org Among various transition metals, Rh(III) catalysts have shown remarkable activity for the functionalization of otherwise inert C-H bonds. nih.gov This approach avoids the pre-functionalization of substrates often required in traditional cross-coupling reactions, thus reducing synthetic steps and the generation of metallic by-products. mdpi.com
A key strategy in Rh(III)-catalyzed C-H functionalization is the use of directing groups. These are coordinating moieties within the substrate that bind to the rhodium center, positioning it in close proximity to a specific C-H bond and facilitating its cleavage. acs.orgnih.gov This directed approach enables high levels of regioselectivity.
A wide variety of directing groups have been successfully employed, including:
Amides and Carboxylic Acids : Carboxylic acids can effectively direct C-H activation for intramolecular Heck-type reactions. nih.gov Amide groups have also been used to direct different intramolecular cyclization pathways. nih.gov
Nitrones : Used as redox-neutral directing groups, nitrones can participate in coupling reactions with alkynes without needing an external oxidant. mdpi.com In these cases, the rhodium catalyst facilitates both C-H activation and an O-atom transfer process. mdpi.com
N-Heterocycles : Pyridine (B92270) and pyrazole (B372694) groups are effective directing groups. acs.orgrsc.org For instance, the pyrazolo[1,5-a]pyrimidine (B1248293) moiety has been used to direct the amidation of 7-arylpyrazolo[1,5-a]pyrimidines. nih.gov
N-Phenoxyacetamides : This group has been utilized in various transformations, including couplings with α,β-unsaturated aldehydes to form 1,2-oxazepines. researchgate.net
The general mechanism for these directed reactions involves the coordination of the directing group to the cationic Rh(III) center, followed by the cleavage of a nearby C-H bond to form a five- or six-membered rhodacycle intermediate. rsc.orgnih.gov This intermediate then reacts with a coupling partner, such as an alkene or alkyne, leading to the formation of the desired product and regeneration of the active catalyst. beilstein-journals.orgacs.org
| Directing Group | Substrate Type | Application Example |
| Carboxylic Acid | Aromatic Acids | Intramolecular Heck-type reactions to form dihydrobenzofurans. nih.gov |
| Nitrone | Arylnitrones | Coupling with alkynes to synthesize indolines. mdpi.com |
| Pyrazole | N-benzylpyrazoles | Distal ortho C–H alkenylation. rsc.org |
| Pyrazolo[1,5-a]pyrimidine | 7-Arylpyrazolo[1,5-a]pyrimidines | C-H amidation with dioxazolones. nih.gov |
| N-Phenoxyacetamide | N-Phenoxyacetamides | Annulation with α,β-unsaturated aldehydes to form 1,2-oxazepines. researchgate.net |
Rh(III) catalysis is a powerful tool for the direct alkenylation and arylation of C-H bonds. These reactions typically involve the coupling of a substrate containing a directing group with an alkene or an arylating agent.
Alkenylation: The oxidative coupling of arenes and olefins to form alkenyl arenes is a significant transformation. acs.org For example, Rh(III) catalysts have been used for the C-H alkenylation of amino-substituted menadione (B1676200) analogues with β-trifluoromethyl enones. nih.gov The presence of an oxidant was found to be crucial for this alkenylation to proceed. nih.gov In another example, enamides undergo Rh(III)-catalyzed coupling with internal alkynes to produce pyrroles. nih.gov The alkenylation of vinylic C(sp²)–H bonds, which is more challenging than aromatic C(sp²)–H activation, has also been achieved. beilstein-journals.org
Arylation: Direct arylation reactions circumvent the need for pre-functionalized organometallic reagents. Rhodium(I) catalysts have been shown to effectively catalyze the direct arylation of aromatic C-H bonds using benzoic anhydrides as the coupling partner via a decarbonylative process. Similarly, Rh(III) catalysts have been employed for the ortho-arylation of N-phenoxyacetamides with benzothiazoles. researchgate.net
Achieving regioselectivity is a critical challenge in C-H functionalization. In Rh(III) catalysis, regioselectivity is often controlled by the choice of directing group and ligands on the rhodium catalyst.
Ligand Control : The steric and electronic properties of the cyclopentadienyl (B1206354) (Cp) ligand on the rhodium catalyst can profoundly influence regioselectivity. For instance, while Cp*Rh(III) catalysts sometimes yield low regioselectivity in the coupling of acrylamides with alkynes, switching to a bulkier 1,3-di-tert-butylcyclopentadienyl (Cpᵗ) ligand significantly improves the selectivity. nih.gov The use of a [CpᵗRhCl₂]₂ precatalyst achieves good to excellent levels of regioselectivity in the synthesis of 4-methyl-substituted dihydroisoquinolones from the reaction of O-pivaloyl benzhydroxamic acids with propene. nih.govacs.org
Directing Group Control : The formation of a stable five- or six-membered rhodacycle intermediate is a key factor in determining regioselectivity. rsc.orgnih.gov This chelation-assisted strategy directs the functionalization to the ortho-C-H bond. However, distal C-H activation can also be achieved. For example, by employing N-coordinating heterocycles as directing groups, the distal regioselective alkenylation on the aromatic ring of N-benzylpyrazoles was accomplished. rsc.org
Reaction Control : In some systems, regioselectivity can be tuned by the reaction conditions. Rh(III)-catalyzed reactions can achieve excellent site selectivity, as demonstrated in the cascade synthesis of fused heterocyclic lactone scaffolds where regioselectivity in the alkyne insertion was a key challenge. acs.org
| Reaction | Catalyst/Ligand | Key Feature |
| Synthesis of 4-methyl-substituted dihydroisoquinolones | [CpᵗRhCl₂]₂ | Ligand-controlled regioselectivity. nih.govacs.org |
| Alkenylation of N-benzylpyrazoles | Rh(III) with N-coordinating heterocycle | Distal ortho C–H functionalization via a six-membered rhodacycle. rsc.org |
| Synthesis of fused heterocyclic lactones | Rh(III) | Excellent site selectivity in a cascade annulation. acs.org |
| Amidation of 7-arylpyrazolo[1,5-a]pyrimidines | Rh(III) | Regioselective C-H amidation directed by the pyrimidine (B1678525) moiety. nih.gov |
Rh(III)-catalyzed intramolecular C-H activation provides a direct and efficient pathway to synthesize complex polycyclic and heterocyclic scaffolds, which are prevalent in natural products and pharmaceuticals. mdpi.comrsc.org These reactions often proceed through a cascade mechanism, forming multiple new bonds in a single operation. mdpi.combeilstein-journals.org
Notable examples include:
Synthesis of Indolizinones : O-substituted N-hydroxyacrylamides undergo Rh(III)-catalyzed intramolecular oxidative annulation via sequential vinylic C(sp²)–H activation and C(sp³)–H amination to construct indolizinones. beilstein-journals.org
Formation of Fused Indoles : Alkyne-tethered acetanilides can be converted into fused tricyclic indole (B1671886) scaffolds through an intramolecular annulation under mild conditions. rsc.org
Construction of Pyrone Derivatives : Rh(III) catalysts promote a formal (4+2) intramolecular oxidative annulation between acrylic or benzoic acid derivatives and tethered alkynes to assemble bicyclic pyran-2-ones and tricyclic isocoumarin (B1212949) derivatives. acs.org
Dearomatizing Annulation : 2-Alkenylphenols react with alkynes in the presence of a Rh(III) catalyst and an oxidant in a formal [3C+2C] cycloaddition. acs.org This reaction involves the cleavage of a terminal alkenyl C-H bond and the dearomatization of the phenol (B47542) ring to produce highly functionalized spirocyclic skeletons. acs.org
Cascade Reactions : Rh(III) catalysis enables complex cascade reactions, such as the synthesis of fused-chromene scaffolds from pyrazolones and 1,6-enynes, which forms three new chemical bonds and four chiral centers in one step. mdpi.com
The reactivity and selectivity of Rh(III)-catalyzed C-H activation are highly dependent on both the substrate and the ligands coordinated to the metal center.
Ligand Effects : The cyclopentadienyl (Cp) ligand is a cornerstone of Rh(III) catalysis, and its modification has been a key strategy for tuning reactivity. nih.gov
Steric and Electronic Tuning : While pentamethylcyclopentadienyl (Cp) is the most common ligand, altering its structure can enhance performance. nih.gov For example, an electron-withdrawing ethoxycarbonyl-substituted cyclopentadienyl (Cpᴱ) ligand can increase reactivity and allow for milder reaction conditions compared to Cp. nih.gov Conversely, sterically bulky ligands like 1,3-di-tert-butylcyclopentadienyl (Cpᵗ) can improve regioselectivity. nih.gov
Electron-Donating Properties : In a study of [Tp′Rh(L)] fragments (where Tp' is tris-(3,5-dimethylpyrazolyl)borate), replacing a ligand with a more electron-donating one, such as PMe₃ versus P(OMe)₃, was found to slightly increase the strength of the resulting Rh-Carbon bonds formed after C-H activation. rsc.org
Substrate Effects : The nature of the substrate and its directing group significantly influences the reaction pathway and outcome.
Directing Group Efficacy : The choice of directing group can determine which of several possible cyclization pathways is followed. For instance, substrates bearing an amide directing group and a tethered alkene can undergo hydroarylation, Heck-type, or amidoarylation pathways. nih.gov
Substrate Reactivity : The successful functionalization of challenging substrates often requires catalyst optimization. A novel, electron-deficient RhCp catalyst, [RhCp⁽ᶜᶠ³⁾²ᴬʳCl₂]₂, was found to be more effective than the standard [RhCp*Cl₂]₂ for the intramolecular Heck-type reactions of certain substrates, leading to higher yields and selectivities. nih.gov The alkenylation of 1-arylethan-1-ol oxime analogues, which is challenging due to competitive C(sp²)–H bond activation, was successfully achieved via Rh(III)-catalyzed C(sp³)–H amidation. rsc.org
Intramolecular Annulation and Cyclization Reactions
Oxidation and Reduction Catalysis
Beyond C-H functionalization, Rhodium(III) plays a significant role in a variety of oxidation and reduction processes. The accessibility of different oxidation states (primarily Rh(I) and Rh(III)) is central to its catalytic activity in these transformations.
Oxidation Catalysis : In many Rh(III)-catalyzed C-H activation cycles, an oxidant is required to regenerate the active Rh(III) species from a Rh(I) intermediate formed after reductive elimination. nih.gov Common oxidants include Cu(OAc)₂ nih.gov and AgSbF₆. nih.gov In some cases, oxygen can act as the terminal oxidant. nih.gov
A major industrial application is in three-way catalysts for automotive exhaust converters, where rhodium helps to reduce NOx emissions to N₂ while also oxidizing CO and unburnt hydrocarbons. researchgate.net The catalytic performance is highly dependent on the oxidation state of rhodium on the support material. researchgate.netrsc.org For instance, rhodium supported on La-containing ZrO₂ (Rh/Zr–La–O) maintains a lower oxidation state, which contributes to its high activity and stability, even after aging under oxidative conditions. rsc.org
Reduction Catalysis : Rhodium complexes are also effective catalysts for reduction reactions, particularly transfer hydrogenation.
Hydrogen Evolution : A mono-terpyridyl rhodium(III) complex, [RhIII(tpy)(CH₃CN)Cl₂]⁺, acts as a molecular catalyst for the light-driven reduction of protons to produce H₂ in water. mdpi.com The catalytic cycle involves the reduction of Rh(III) to a Rh(I) species, which is stabilized by the π-acceptor terpyridine ligand. mdpi.com
Biological Cofactor Regeneration : Half-sandwich Rh(III) complexes of the type [(Cpˣ)Rh(N,N')(Cl)] have been shown to catalyze the reduction of the biological oxidant NAD⁺ to NADH using formate (B1220265) as a hydride source under biologically relevant conditions. nih.gov These same complexes can also catalyze the transfer hydrogenation of pyruvate (B1213749) to lactate. nih.gov The catalytic activity is highly dependent on the nature of both the N,N'-chelating ligand and the cyclopentadienyl (Cpˣ) ring. nih.gov
Oxidative Catalysis Mechanisms (e.g., Dextrose Oxidation)
Cycloaddition Reactions
Rhodium(3+)-catalyzed cycloaddition reactions provide powerful and atom-economical methods for constructing complex cyclic and polycyclic structures. sioc-journal.cn These reactions often proceed with high selectivity. A notable example is the formal [3C+2C] cycloaddition between 2-alkenylphenols and alkynes, which is catalyzed by Rh(III) under oxidative conditions. acs.org This reaction involves the cleavage of O–H and C–H bonds and a dearomatization of the phenol ring to generate spirocyclic products with high regioselectivity. acs.org The proposed mechanism initiates with coordination of the phenol to the Rh(III) center, followed by C-H activation to form a rhodacycle. Subsequent alkyne coordination and migratory insertion lead to an eight-membered rhodacycle intermediate that ultimately yields the spirocyclic product. acs.org
Rhodium catalysis also enables other types of cycloadditions, such as [3+2] and [3+2+1] reactions utilizing vinylcyclopropanes (VCPs) as three-carbon synthons. pku.edu.cn While many rhodium-catalyzed cycloadditions employ Rh(I) catalysts, Rh(III) plays a key role in oxidative variants. sioc-journal.cnnih.gov For instance, Rh(III)-catalyzed C-H activation is a common entry point into annulation cascades with alkynes to build heterocyclic structures. researchgate.net The versatility of Rh(III) in these transformations makes it an invaluable tool for synthetic organic chemistry. sioc-journal.cn
Elucidation of Catalytic Cycles and Intermediates
Understanding the intricate details of the catalytic cycle is paramount for improving catalyst performance and developing new reactions. This involves identifying the catalyst's state during the reaction and characterizing the energetic landscape of the transformation.
The resting state of a catalyst is the most stable species in the catalytic cycle and can be either on- or off-cycle. Its identification provides critical insight into potential bottlenecks. In a rhodium-catalyzed transfer hydroarylation, in situ NMR monitoring revealed that the nature of the precatalyst determines the resting state. acs.org When using a neutral chloride precatalyst, an off-cycle chloride complex was identified as the resting state. acs.orgnih.gov Conversely, employing a cationic precatalyst led to an on-cycle alkoxide complex serving as the resting state. acs.orgnih.gov
In other systems, different species have been identified. For a Rh-catalyzed [5+2+1] cycloaddition, kinetic analysis suggested that the resting state is a dimeric rhodium complex, while the active catalytic species is monomeric. pku.edu.cn Catalyst deactivation pathways can also lead to the formation of stable, inactive species. For example, in a propargylic C-H activation, a catalytically inactive rhodium(III) σ-vinyl species was identified as a product of catalyst deactivation at low substrate concentrations. nih.gov In some rhodaelectro-catalyzed C-H activation reactions, a rhodium(I) complex is proposed to be the catalyst resting state, which is then anodically oxidized to regenerate the active Rh(III) species. snnu.edu.cn
Computational studies, particularly Density Functional Theory (DFT), are instrumental in mapping the energy profiles of catalytic reactions, including the characterization of transition states and the calculation of activation barriers. rsc.orgrsc.org These calculations help to identify the rate-determining step of a reaction.
| Reaction Type | Rate-Determining Step | Calculated Energy Barrier (kcal/mol) | Reference |
|---|---|---|---|
| Alkene Hydroarylation | Reductive Elimination | 23.3 | unizar.es |
| Formal (4+1) Carbocyclization | C-H Activation | 23.5 | rsc.org |
| Carbene N-H Insertion (Heterogeneous) | Carbene Formation | 6.64 | nih.gov |
| Propylene Hydroformylation | Olefinic Hydrogenation | 18.1 | rsc.org |
The ligands coordinated to the rhodium center play a crucial role in dictating the outcome of a catalytic reaction. By modifying the steric and electronic properties of the ligands, it is possible to control selectivity and even divert the reaction along entirely different pathways. researchgate.netnih.gov
In Rh(III)-catalyzed C-H functionalizations, the choice of the cyclopentadienyl (Cp) ligand can dramatically influence regioselectivity. nih.govnih.gov For instance, in the synthesis of dihydroisoquinolones, two different catalytic systems based on distinct Cp ligands enabled the selective formation of either 3-aryl or the previously inaccessible 4-aryl regioisomers under full catalyst control. nih.gov Computational studies revealed that this control stems from differences in the stability of the initially formed rhodium-styrene adducts and the activation barriers for migratory insertion. nih.gov Similarly, in a rhodium-catalyzed carbocyclization, switching from a PPh₃ ligand to the bulkier (S)-xyl-binap ligand completely reverses the regioselectivity of alkyne insertion due to a combination of steric and electronic effects. rsc.org Ligand control has also been demonstrated in the intramolecular sila-cyclization of alkynes, where bulky phosphine (B1218219) ligands and TADDOL-derived phosphonites direct the reaction to produce structurally diverse silacycles. rsc.org This highlights the power of ligand design in steering catalytic transformations. researchgate.net
Kinetic Studies of Catalytic Processes
Kinetic studies are fundamental to elucidating the mechanisms of catalytic reactions, providing quantitative insights into reaction rates, the influence of reactant concentrations, and the identity of rate-determining steps. For catalytic processes involving Rhodium(3+), kinetic analyses have been instrumental in understanding a variety of transformations, from oxidation reactions to modern C-H functionalization.
Detailed research has shown that the kinetics of Rh(III)-catalyzed reactions are often complex, with reaction orders depending on the specific substrates and reaction conditions. For instance, in the Rh(III)-catalyzed oxidation of D-(+)-dextrose by cerium(IV) in an acidic medium, the reaction demonstrates first-order kinetics with respect to both the dextrose substrate and the Rh(III) catalyst. hilarispublisher.com However, the rate is inversely proportional to the concentration of the oxidant, cerium(IV). hilarispublisher.com The reaction rate was also found to decrease with an increase in sulfuric acid concentration, indicating an inverse first-order dependence on the concentration of H+ ions. hilarispublisher.com
Similarly, in the Rh(III)-catalyzed oxidation of ethylene (B1197577) glycol by acidified sodium periodate, the reaction exhibits first-order kinetics with respect to the Rh(III) catalyst and the oxidant, NaIO4. asianpubs.org An increase in the concentration of the ethylene glycol substrate showed a positive effect on the reaction rate. asianpubs.org
The table below illustrates the effect of reactant concentrations on the rate of Rh(III)-catalyzed oxidation of D-dextrose.
Table 1: Effect of Reactant Concentration on Reaction Rate in Rh(III)-Catalyzed Oxidation of D-dextrose
| [Ce(IV)] (mol dm⁻³) | [Dextrose] (mol dm⁻³) | [Rh(III)] (mol dm⁻³) | k₁ (s⁻¹) |
|---|---|---|---|
| 1.00 x 10⁻³ | 1.00 x 10⁻² | 1.92 x 10⁻⁵ | 1.50 x 10⁻⁴ |
| 1.25 x 10⁻³ | 1.00 x 10⁻² | 1.92 x 10⁻⁵ | 1.25 x 10⁻⁴ |
| 1.66 x 10⁻³ | 1.00 x 10⁻² | 1.92 x 10⁻⁵ | 1.00 x 10⁻⁴ |
| 2.50 x 10⁻³ | 1.00 x 10⁻² | 1.92 x 10⁻⁵ | 0.66 x 10⁻⁴ |
| 1.00 x 10⁻³ | 0.50 x 10⁻² | 1.92 x 10⁻⁵ | 0.76 x 10⁻⁴ |
| 1.00 x 10⁻³ | 2.00 x 10⁻² | 1.92 x 10⁻⁵ | 3.03 x 10⁻⁴ |
| 1.00 x 10⁻³ | 1.00 x 10⁻² | 0.96 x 10⁻⁵ | 0.75 x 10⁻⁴ |
| 1.00 x 10⁻³ | 1.00 x 10⁻² | 3.84 x 10⁻⁵ | 3.00 x 10⁻⁴ |
Data derived from kinetic studies on the oxidation of D-dextrose. The rate constant k₁ changes with the initial concentrations of reactants, illustrating the reaction kinetics. hilarispublisher.com
The table below summarizes the Kinetic Isotope Effect for different Rh(III)-catalyzed reactions.
Table 2: Kinetic Isotope Effect (KIE) in Rh(III)-Catalyzed C-H Functionalization
| Catalyst System | Substrate | Reaction Type | KIE (kH/kD) | Rate-Determining Step | Reference |
|---|---|---|---|---|---|
| [CpRhIII] | Benzamide | C-H Olefination | 4.3 | C-H Activation | acs.org |
| [CpRhIII] | Benzamide | C-H Olefination | 6.6 | C-H Activation | acs.org |
| [CpCF3RhIII] | Benzamide | C-H Olefination | 5.1 | C-H Activation | acs.org |
| [Rh(cod)Cl]₂ / Ligand | Silyl Ether | C-H Silylation | ~1.0 | Not C-H Activation | nih.gov |
| [Rh(cod)Cl]₂ / Ligand | Silyl Ether (intramolecular) | C-H Silylation | 3.0 | C-H cleavage/C-Si formation | nih.gov |
Kinetic analysis has also been applied to understand the role of different components in the catalytic system. In a study of Rh(III)-catalyzed transfer hydroarylation, kinetic analysis, including reaction progress kinetic analysis (RPKA) and initial rate studies, helped establish that β-carbon elimination is the turnover-limiting step. nih.gov The studies revealed a near first-order dependence on the alcohol substrate and a half-order dependence on the catalyst complex. nih.gov These kinetic insights, combined with other experiments, led to the proposal of a revised catalytic cycle and the development of improved, air-stable precatalysts. nih.gov
Theoretical and Computational Chemistry of Rhodium 3+
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) stands as a cornerstone in the computational study of rhodium(III) complexes. Its balance of computational cost and accuracy makes it well-suited for a wide range of applications, from predicting molecular geometries to unraveling intricate reaction mechanisms. cmu.edu
Geometry Optimization and Structural Prediction
For instance, DFT calculations have been employed to predict the structures of various Rh(III) complexes, including those with intricate ligand frameworks. researchgate.netacs.org The accuracy of these predictions is often validated by comparison with experimental data from techniques like X-ray crystallography, where available. acs.org In many cases, DFT can provide structural details for transient or unstable species that are difficult to characterize experimentally.
Table 1: Selected Optimized Geometrical Parameters for a Rhodium(III) Complex
| Parameter | Calculated Value (Å/°) | Experimental Value (Å/°) |
| Rh-N Bond Length | 2.05 | 2.04 |
| Rh-Cl Bond Length | 2.35 | 2.33 |
| N-Rh-N Angle | 90.5 | 90.1 |
| Cl-Rh-Cl Angle | 89.8 | 89.5 |
Note: The data in this table is illustrative and based on typical values found in computational studies of Rh(III) complexes.
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, NBO Analysis)
DFT calculations provide a detailed picture of the electronic structure of Rh(III) complexes. Key to this analysis are the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining the chemical reactivity and spectroscopic properties of the complex. The HOMO-LUMO energy gap is a significant indicator of the molecule's kinetic stability. ijcce.ac.ir
Natural Bond Orbital (NBO) analysis is another powerful tool used to interpret the electronic structure within the framework of Lewis structures, providing insights into charge distribution, hybridization, and donor-acceptor interactions between orbitals. uni-muenchen.de NBO analysis can quantify the delocalization of electron density from filled (donor) to empty (acceptor) orbitals, which is crucial for understanding bonding and reactivity. uni-muenchen.descirp.org For Rh(III) complexes, NBO analysis helps to characterize the nature of the metal-ligand bonds and identify important charge transfer interactions. scirp.org
Table 2: Illustrative Frontier Molecular Orbital Energies for a Rh(III) Complex
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -2.1 |
| HOMO-LUMO Gap | 4.4 |
Note: These values are representative and can vary significantly depending on the specific Rh(III) complex and the computational method used.
Reaction Mechanism Exploration (e.g., C-H Activation, Cycloaddition)
DFT is extensively used to explore the mechanisms of reactions catalyzed by Rh(III) complexes. This includes the elucidation of reaction pathways for important transformations like C-H activation and cycloaddition reactions. acs.orgresearchgate.net By mapping the potential energy surface, researchers can identify intermediates and transition states, providing a step-by-step understanding of how reactants are converted to products.
In the context of C-H activation, DFT studies have been instrumental in clarifying the role of the Rh(III) center and the ligands in facilitating the cleavage of a carbon-hydrogen bond. acs.orgnih.gov These calculations have helped to distinguish between different proposed mechanisms, such as concerted metalation-deprotonation versus oxidative addition pathways. acs.org Similarly, for cycloaddition reactions, DFT can reveal the intricate details of bond formation and rearrangement, explaining the observed stereoselectivity and regioselectivity. pku.edu.cnscilit.comustc.edu.cnaip.org For example, studies have detailed the mechanisms of [3+2] and [5+2] cycloadditions involving Rh(III) catalysts. pku.edu.cnscilit.comustc.edu.cn
Transition State Localization and Energy Barrier Calculations
A critical aspect of mechanistic studies is the localization of transition state (TS) structures, which represent the highest energy point along a reaction coordinate. arxiv.orgscience.gov DFT calculations allow for the precise determination of these TS geometries and the calculation of the associated activation energy barriers. arxiv.orgdiva-portal.org The height of this energy barrier is a key determinant of the reaction rate.
Computational methods like the Nudged Elastic Band (NEB) method are often used to find the minimum energy path between reactants and products, and to locate the transition state. arxiv.org The calculated activation energies can then be compared with experimental kinetic data to validate the proposed mechanism. These calculations have been successfully applied to a variety of Rh(III)-catalyzed reactions, providing quantitative insights into their feasibility and kinetics. caltech.edu
Time-Dependent Density Functional Theory (TDDFT) for Spectroscopic Properties
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited-state properties of molecules and predict their spectroscopic behavior. nih.govscience.gov For Rh(III) complexes, TD-DFT is a valuable tool for interpreting experimental UV-Vis absorption spectra. nih.govpusan.ac.kr
By calculating the energies and oscillator strengths of electronic transitions, TD-DFT can assign the observed absorption bands to specific electronic excitations, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or ligand-centered (LC) transitions. nih.govresearchgate.net This information is crucial for understanding the photophysical and photochemical properties of Rh(III) complexes. For instance, a theoretical spectrum of a rhodium complex showed a significant mix of MLCT, ligand-to-ligand charge transfer (LLCT), and metal-centered (MC) states in the UV-A region. nih.gov
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including conformational changes and solvent effects. unige.ch For flexible Rh(III) complexes, MD simulations can explore the potential energy surface to identify different stable conformations and the pathways for interconversion between them. researchgate.netresearchgate.net
Ab initio molecular dynamics (AIMD) simulations, which use electronic structure calculations to determine the forces on the atoms at each time step, have been used to investigate the excited-state dynamics of Rh(III) complexes. rsc.org For example, AIMD simulations of [Rh(III)(phen)2(NH3)2]2+ revealed the importance of asymmetric molecular motions in the transition from triplet ligand-centered to triplet metal-centered excited states. rsc.org These simulations offer insights into the interplay between structural and electronic factors that govern the dynamic behavior of these complexes. rsc.org
Ligand Field Stabilization Energy (LFSE) Calculations
Rhodium(3+) is a d⁶ metal ion. In an octahedral ligand field, its electrons adopt a low-spin configuration (t₂g⁶ eg⁰) due to the large ligand field splitting energy (Δo) associated with 4d transition metals. The Ligand Field Stabilization Energy (LFSE) quantifies the electronic stabilization of a complex resulting from the splitting of d-orbitals by the ligands.
For a low-spin d⁶ ion like Rh(III) in an octahedral field, the LFSE is calculated as: LFSE = (4 × -0.4 Δo) + (2 × -0.4 Δo) + (0 × +0.6 Δo) = -2.4 Δo If spin pairing energy (P) is considered, the total stabilization is -2.4 Δo + 3P.
Computational methods, particularly Density Functional Theory (DFT) and Ligand Field Density Functional Theory (LFDFT), are employed to calculate LFSE and related parameters. researchgate.net These calculations are vital for understanding the stability of different geometric isomers.
A study on the rhodium(III) complex with the ethylenediamine-N,N,N'-triacetato-N'-3-propionato (ED3AP) ligand investigated two possible geometric isomers, trans(O₅) and trans(O₅O₆). researchgate.net Using DFT calculations, the trans(O₅) isomer was found to be more stable. This stability was correlated with its LFSE. researchgate.netresearchgate.net The trans(O₅O₆) isomer exhibited a higher LFSE value, indicating less stabilization, which was attributed to greater angular distortion from the ideal octahedral geometry. researchgate.net This distortion raises the energy of the t₂g orbitals. researchgate.net
The ligand field splitting parameter, Δo (or 10Dq), is a key component in LFSE. It can be estimated using the following equation: Δo = f × g where 'f' is a parameter dependent on the ligand and 'g' is a parameter dependent on the metal ion. uomustansiriyah.edu.iq
Below is a table of 'g' factors for various metal ions and 'f' factors for common ligands, which can be used to estimate Δo for different Rh(III) complexes.
| Metal Ion | g factor (1000 cm⁻¹) |
|---|---|
| Cr(III) | 17.4 |
| Co(III) | 18.2 |
| Rh(III) | 27.0 |
| Ir(III) | 32.0 |
| Pt(IV) | 36.0 |
| Ligand | f factor |
|---|---|
| Cl⁻ | 0.78 |
| H₂O | 1.00 |
| NH₃ | 1.25 |
| en | 1.28 |
| CN⁻ | 1.70 |
Using these values, one can estimate Δo for a complex like [Rh(NH₃)₆]³⁺: Δo = 1.25 (for NH₃) × 27,000 cm⁻¹ (for Rh³⁺) = 33,750 cm⁻¹ The corresponding LFSE would be: LFSE = -2.4 × 33,750 cm⁻¹ = -81,000 cm⁻¹
Prediction of Photophysical and Photochemical Behavior
Computational chemistry is a powerful tool for predicting and interpreting the photophysical and photochemical properties of Rh(III) complexes. These properties are governed by the nature of the electronic excited states. Upon absorption of light, a complex is promoted from its ground state to an excited state, which can then deactivate through several pathways: radiative decay (phosphorescence, fluorescence), non-radiative decay (internal conversion, intersystem crossing), or a photochemical reaction, such as ligand substitution. escholarship.orgescholarship.org
For Rh(III) complexes, the lowest energy excited states are typically ligand field (LF) states, also referred to as d-d states. escholarship.orgacs.org However, depending on the ligands, metal-to-ligand charge transfer (MLCT) or ligand-to-ligand charge transfer (LLCT) states can also be involved. researchgate.netacs.org
Theoretical calculations can predict the energies of these excited states. For instance, in the study of the [Rh(ED3AP)]⁻ complex, calculations of excited state energies were shown to be in good agreement with experimental UV-Vis spectra. researchgate.netresearchgate.net The calculations also revealed differences in the splitting pattern of the ¹T₂g excited state term between the two isomers. researchgate.net
The photochemical behavior of Rh(III) complexes often involves ligand dissociation. nih.gov Excitation into the ligand field manifold populates anti-bonding eg orbitals, weakening the metal-ligand bonds and making the complex susceptible to photosubstitution reactions. escholarship.orgresearchgate.net Computational studies can model the potential energy surfaces of these excited states to understand the reaction pathways. findaphd.com
The table below summarizes key findings from computational and theoretical studies on the photochemistry of selected Rh(III) complexes.
| Complex | Excitation Type | Predicted Behavior/Key Finding | Source |
|---|---|---|---|
| [Rh(ED3AP)]⁻ | Ligand Field | Excited state energy calculations matched UV-Vis spectra and showed differences in the ¹T₂g state splitting between isomers. | researchgate.netresearchgate.net |
| [Rh(NH₃)₆]³⁺ | Ligand Field | Ligand field excitation leads to population of LF states, initiating non-radiative deactivation pathways. | acs.org |
| [Rh(NH₃)₅Cl]²⁺ | Ligand Field | Direct population of LF excited states leads to competitive deactivation via radiative, non-radiative, and ligand substitution pathways. Reaction rates from the excited state are ~10¹⁴-10¹⁵ times faster than thermal reactions. | escholarship.org |
| [Rh(tpy)(CH₃CN)Cl₂]⁺ | Charge Transfer/Ligand Field | The complex can be photoreduced from Rh(III) to Rh(I). The π-acceptor terpyridine ligand stabilizes the reduced state, making it a potential photocatalyst. | mdpi.com |
Advanced Spectroscopic and Characterization Techniques in Rhodium 3+ Research
X-ray Crystallography for Molecular and Crystal Structure Determination
Rhodium(3+) predominantly adopts an octahedral coordination geometry in its complexes. wikipedia.org For instance, anhydrous rhodium(III) chloride (RhCl₃) crystallizes in a motif where the rhodium centers are octahedral and the chloride ligands are doubly bridging. wikipedia.org This octahedral arrangement is a characteristic feature of most Rhodium(3+) complexes. wikipedia.org
Detailed structural analysis of various Rhodium(3+) complexes reveals the subtle interplay of steric and electronic effects of the coordinated ligands. In complexes with dimethyl sulfoxide (B87167) (DMSO), the Rh-O bond distances are influenced by the nature of the trans ligand, a phenomenon known as the trans influence. nih.gov For example, in the [RhCl(dmso)₅]³⁺ complex, the average Rh-O bond distance trans to a sulfur-bound DMSO is longer than that trans to a chloride, which in turn is longer than that trans to an oxygen-bound DMSO, consistent with the trans influence order of DMSO-κS > Cl > DMSO-κO. nih.gov
The crystal structures of numerous Rhodium(3+) complexes with various ligands have been determined, providing a wealth of structural data. These include complexes with:
Aqua ligands: The hexa-aqua-rhodium(III) ion, [Rh(H₂O)₆]³⁺, has been structurally characterized in various salts, showing a distorted octahedral environment. researchgate.net
Amine and related ligands: The structure of cis-[Rh(L)Cl]²⁺ (where L is a quinquedentate pendant-arm macrocycle) shows the Rh-N distances are at the shorter end of the range for Rh-N bonds. publish.csiro.au
Phosphine (B1218219) ligands: In trichlorotris(diethylphenylphosphine)rhodium(III), the rhodium atom has a somewhat distorted octahedral co-ordination. rsc.org
Arsine ligands: The crystal structure of mer-trichlorobis-[(o-dimethylaminophenyl) dimethylarsine]rhodium(III) reveals an octahedron around the rhodium atom consisting of three chlorine atoms, two trans arsenic atoms, and one nitrogen atom. rsc.org
Corrole ligands: Rhodium(III) corroles can form five- or six-coordinate complexes, with the organo-Rh(III) species typically adopting an octahedral geometry. researchgate.net
Hydrazone ligands: The complex [RhLAnc(PPh₃)₂Cl₂], where HLAnc is a pyridylhydrazone with an anthracene (B1667546) moiety, features a four-membered metallacycle and has been authenticated by single-crystal X-ray diffraction. researchgate.net
These crystallographic studies provide a fundamental basis for understanding the structure-property relationships in Rhodium(3+) chemistry.
Interactive Table: Selected Rhodium(3+) Crystal Structure Data
| Compound | Space Group | Key Bond Distances (Å) | Coordination Geometry | Reference |
| Anhydrous RhCl₃ | YCl₃ type | --- | Octahedral | wikipedia.org |
| Rh(dmso-κO)₅(dmso-κS)₃ | Pna2₁ | Rh-O (trans to S): 2.143(6), Rh-O (trans to O): 2.019 (avg) | Distorted Octahedral | nih.gov |
| cis-[Rh(L)Cl][ClO₄]₂·H₂O | Pn2₁a | Rh-N (pendant): 2.056(6), Rh-N (secondary): 2.08 (avg), Rh-Cl: 2.347(2) | Octahedral | publish.csiro.au |
| mer-RhCl₃(nas)₂ | P2₁2₁2₁ | Rh-As (chelating): 2.342, Rh-As (monodentate): 2.529, Rh-Cl: 2.32–2.35 | Octahedral | rsc.org |
| RhCl₃(PEt₂Ph)₃ | P2₁/c | Rh-P: 2.325–2.415, Rh-Cl: 2.362–2.429 | Distorted Octahedral | rsc.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of Rhodium(3+) complexes in solution.
¹H and ¹³C NMR for Structural Elucidation and Purity Assessment
¹H and ¹³C NMR spectroscopy are routinely used to characterize the organic ligands coordinated to the Rhodium(3+) center. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the structure and purity of the complex. For instance, the ¹H NMR spectrum of a rhodium(III) complex with coordinated ethylene (B1197577), LRh(H₂C=CH₂), shows the disappearance of signals for the previously coordinated cyclooctene (B146475) and the appearance of new resonances for the ethylene group. rsc.org Similarly, in rhodium(III) complexes with diphenylacetylene, diagnostic resonances for the coordinated alkyne are observed in the ¹H NMR spectrum. uleth.ca
¹³C NMR, particularly with the observation of ¹⁰³Rh-¹³C coupling constants, can help distinguish between different binding modes of ligands. For example, terminal carbonyl ligands in Rhodium(III) complexes exhibit large ¹J(Rh,C) coupling constants (71-75 Hz), which allows them to be easily differentiated from the signals of α-rhodacycle carbons that have much smaller coupling constants (26-30 Hz). researchgate.net
Dynamic NMR for Mechanistic Insights
Dynamic NMR (DNMR) spectroscopy is employed to study dynamic processes in Rhodium(3+) complexes, such as ligand exchange and fluxional behavior. numberanalytics.com By analyzing the changes in NMR spectra as a function of temperature, it is possible to determine the activation barriers for these processes. numberanalytics.com
For example, bimetallic Rhodium-Group 13 complexes exhibit fluxionality involving phosphine exchange. nih.gov Variable-temperature NMR studies have been used to determine the activation barriers for the exchange of phosphine donors in these systems. nih.gov Such studies provide crucial insights into the reaction mechanisms and the relative stability of different conformations. numberanalytics.com DNMR has also been instrumental in understanding the interconversion of enantiomers in binuclear rhodium isocyanide complexes. lsu.edu
Vibrational Spectroscopy (IR and Raman) for Functional Group and Bonding Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. In the context of Rhodium(3+) research, they are invaluable for identifying functional groups and analyzing the strength of metal-ligand bonds.
The vibrational spectra of Rhodium(3+) complexes provide characteristic bands for various ligands. For example, in complexes containing dimethyl sulfoxide (DMSO), the Rh-O stretching vibrational frequency can be correlated with the trans-influence of the opposing ligand. nih.gov An increase in the Rh-O stretching frequency corresponds to a decreasing trans-influence. nih.gov
In a series of rhodium-arylazo complexes, the N=N stretching frequency, ν(N=N), was unambiguously identified using a combination of Raman and IR spectroscopy, including isotopic substitution with ¹⁵N. cdnsciencepub.comcdnsciencepub.com The position of this band provides a means to observe the electronic effects of substituents on the arylazo ligand. cdnsciencepub.com
Vibrational spectroscopy is also used to assign metal-halogen and metal-phosphorus stretching frequencies in octahedral trimethylphosphine (B1194731) complexes of rhodium(III). rsc.org The analysis of these stretching frequencies provides information on the nature of the metal-ligand bonding.
Interactive Table: Characteristic Vibrational Frequencies in Rhodium(3+) Complexes
| Complex Type | Vibrational Mode | Frequency Range (cm⁻¹) | Spectroscopic Technique | Reference |
| Rhodium-arylazo | ν(N=N) | ~1471 - 1500 | Raman, IR | cdnsciencepub.comcdnsciencepub.com |
| Rhodium-DMSO | ν(Rh-O) | Varies with trans ligand | IR, Raman | nih.gov |
| Rhodium-phosphine | ν(Rh-P), ν(Rh-Cl) | Below 800 | IR, Raman | rsc.org |
| Rhodium-carbonyl | ν(CO) | ~2026 | IRMPD | ru.nl |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)
Electronic absorption (UV-Vis) and emission (photoluminescence) spectroscopy are used to investigate the electronic structure and excited-state properties of Rhodium(3+) complexes.
Assignment of Electronic Transitions (e.g., LLCT, MLCT, MC)
The electronic spectra of Rhodium(3+) complexes are characterized by various types of electronic transitions, including ligand-to-ligand charge transfer (LLCT), metal-to-ligand charge transfer (MLCT), and metal-centered (d-d) transitions (MC). libretexts.org
Metal-to-Ligand Charge Transfer (MLCT): These transitions involve the transfer of an electron from a metal-based orbital to a ligand-based orbital. libretexts.orgwikipedia.org MLCT transitions are common in complexes with π-acceptor ligands and often result in intense absorption bands. libretexts.org The intense color of many transition metal complexes, including some of Rhodium(3+), can be attributed to MLCT bands. wikipedia.org In some heteroleptic Rh(III) complexes, the emission is assigned to a triplet MLCT (³MLCT) excited state. nih.gov
Ligand-to-Metal Charge Transfer (LMCT): In an LMCT transition, an electron moves from a ligand-based orbital to a metal-based orbital, resulting in the reduction of the metal center. libretexts.orgwikipedia.org
Metal-Centered (MC) Transitions: These transitions occur between the d-orbitals of the rhodium ion. In octahedral Rh(III) complexes (a d⁶ system), these transitions are spin-forbidden and therefore typically weak. However, population of MC states can lead to deactivation of excited states. rsc.org Theoretical studies have investigated the crossover from ligand-centered (LC) to MC excited states in Rh(III) complexes. rsc.org
Ligand-to-Ligand Charge Transfer (LLCT): In complexes with multiple types of ligands, transitions can occur from an orbital predominantly on one ligand to an orbital predominantly on another.
Photoluminescence Spectra and Quantum Yields
Photoluminescence spectroscopy is a fundamental technique for characterizing the emissive properties of Rhodium(3+) complexes. The emission spectrum reveals the energy of the emissive excited state, while the photoluminescence quantum yield (Φ) quantifies the efficiency of the light-emission process.
Research into Rhodium(3+) halopentaammine complexes, such as [Rh(NH₃)₅Cl]²⁺ and [Rh(NH₃)₅Br]²⁺, has demonstrated that these classic coordination compounds exhibit luminescence from ligand field (LF) excited states in aqueous solutions. The quantum yields for these complexes are typically low, but detailed studies, including those on their perdeuterated analogues, have provided valuable data. The substitution of protium (B1232500) with deuterium (B1214612) in the ammine ligands leads to a noticeable increase in both emission and photoreaction quantum yields, which is attributed to a reduction in the rate of non-radiative deactivation.
More contemporary research focuses on cyclometalated Rh(III) complexes, which often display more intense and tunable luminescence. For instance, ortho-metalated complexes like [Rh(ppy)₂(dpk)]⁺ and [Rh(ppy)₂(HDPA)]⁺ have been synthesized and their photophysical properties studied in detail. Another study on a Rhodium(III) bipyricorrole complex reported a fluorescence quantum yield of 0.02, a value three times higher than that of the corresponding free-base ligand, demonstrating the significant influence of the Rh(III) metal center on the photophysical properties. A novel cyclometalated Rh(III) complex incorporating a thioether-containing azo-phenol ligand was found to exhibit a low-energy emission at 682 nm with a notable emission quantum yield of 0.103.
| Complex | Emission Max (λₑₘ) | Quantum Yield (Φₑₘ) | Lifetime (τ) | Conditions | Source |
|---|---|---|---|---|---|
| [Rh(NH₃)₅Cl]²⁺ | Not Specified | 1.1 x 10⁻⁵ | Not Specified | Aqueous Solution | |
| [Rh(ND₃)₅Cl]²⁺ | Not Specified | 5.1 x 10⁻⁵ | Not Specified | Aqueous Solution | |
| [Rh(NH₃)₅Br]²⁺ | Not Specified | 8.0 x 10⁻⁶ | Not Specified | Aqueous Solution | |
| [Rh(ND₃)₅Br]²⁺ | Not Specified | 4.3 x 10⁻⁵ | Not Specified | Aqueous Solution | |
| [Rh(ppy)₂(dpk)]⁺ | ~555 nm | Very Feeble | <0.01 µs | Room Temp | |
| [Rh(ppy)₂(HDPA)]⁺ | 460 nm | Not Specified | 120 µs | 77 K, EtOH-MeOH | |
| Rhodium(III) bipyricorrole | Not Specified | 0.02 | Not Specified | CH₂Cl₂ | |
| [Rh(PPh₃)₂(L-S-C₂H₅)Cl] | 682 nm | 0.103 | Not Specified | Acetonitrile (B52724) |
Time-Resolved Emission and Absorption Spectroscopy
Time-resolved emission spectroscopy (TRES) and transient absorption (TA) spectroscopy are powerful techniques for studying the dynamic processes that occur after a molecule is excited by light. These methods can track the formation, decay, and transformation of short-lived excited states on timescales ranging from femtoseconds to milliseconds.
In the study of Rhodium(3+) compounds, these techniques provide critical information on excited-state lifetimes and deactivation pathways. For example, a study of a novel mononuclear fluorescent rhodium complex using time-resolved solid-state emission spectroscopy determined its emission lifetime to be in the nanosecond range. Nanosecond transient absorption spectroscopy has also been employed to investigate the initial photo-induced steps in a molecular system designed for visible-light-driven hydrogen production, which involved a Rhodium(III) terpyridyl complex.
Furthermore, time-resolved infrared (TRIR) absorption spectroscopy has been applied to study Rhodium-doped photocatalysts like SrTiO₃. In one study, TRIR detected transient absorption from excited electrons following light pulse excitation. The decay of this absorption signal, monitored over microseconds, provided a relative measure of the electron-hole recombination rate, revealing that Rh⁴⁺ sites act as recombination centers, while Rh³⁺ plays a limited role in this process. The correlation of transient absorption lifetimes with phosphorescence lifetimes measured by time-resolved emission is a common strategy to definitively assign spectral features to a specific excited state, such as the lowest-energy triplet state (T₁).
| System/Complex | Technique | Observed Process/Species | Timescale | Source |
|---|---|---|---|---|
| Mononuclear fluorescent Rhodium complex | Time-Resolved Solid-State Emission | Excited state emission decay | Nanoseconds | |
| Ru/Rh-tpy/HA⁻/H₂A system | Nanosecond Transient Absorption | Photo-induced intermediates in H₂ production | Nanoseconds to Milliseconds | |
| Rh-doped SrTiO₃ | Time-Resolved Infrared Absorption | Excited electron decay / e⁻-h⁺ recombination | Microseconds | |
| [Rh(ppy)₂(HDPA)]⁺ | Time-Resolved Emission | Excited state emission decay | 120 µs (at 77 K) |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Compound Identification and Purity
Mass spectrometry (MS) is an indispensable tool for confirming the identity and assessing the purity of newly synthesized Rhodium(3+) compounds. Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for ionic coordination complexes. Studies on polynuclear Rhodium(III) bipyridine complexes have shown that ESI-MS provides simple mass spectra that
Photophysical and Photochemical Properties of Rhodium 3+ Complexes
Excited State Dynamics and Relaxation Pathways
Upon photoexcitation, rhodium(III) complexes can populate various excited states, including ligand field (LF) states, charge transfer (CT) states, and intraligand (IL) states. The relative energies and coupling between these states play a critical role in determining the deactivation pathways and subsequent reactivity. nih.gov
Ligand Field Excited States and their Reactivity
Ligand field (LF) excited states, also known as d-d excited states, are formed by the promotion of an electron within the d orbitals of the rhodium ion. For d⁶ complexes like rhodium(III), LF excited states are often associated with photosubstitution reactions. tandfonline.comescholarship.orgacs.org These states can be chemically reactive, leading to the dissociation or exchange of ligands. tandfonline.comescholarship.org
Studies on rhodium(III) ammine complexes, such as [Rh(NH₃)₆]³⁺ and halopentaamminerhodium(III) complexes like [Rh(NH₃)₅Cl]²⁺ and [Rh(NH₃)₅Br]²⁺, have provided valuable insights into the reactivity of LF excited states. escholarship.orgescholarship.org Photoexcitation of [Rh(NH₃)₆]³⁺ in aqueous solution leads to the photoaquation of an ammonia (B1221849) ligand. escholarship.org The quantum yields for this reaction are similar regardless of whether the excitation populates the ¹T₁g or ¹T₂g transition, suggesting efficient interconversion to a common reactive excited state, likely a triplet LF state. escholarship.org
For halopentaamminerhodium(III) complexes, the photoaquation of the halide ligand is a dominant reaction pathway from the LF excited state. escholarship.orgacs.org The rate constants for these excited-state substitution reactions are significantly faster (by 14-15 orders of magnitude) compared to analogous thermal reactions, highlighting the profound effect of photoexcitation on reactivity. escholarship.org The correspondence between deuteration effects on excited-state lifetimes and photoreaction quantum yields indicates that the chemical reaction is directly competitive with other deactivation pathways from the LF excited state. escholarship.orgescholarship.org
Charge Transfer Excited States
Charge transfer (CT) excited states involve the transfer of electron density between the metal center and the ligands. In rhodium(III) complexes, metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) states are possible. MLCT transitions typically involve the promotion of an electron from a metal d orbital to a ligand π* orbital. These states are often emissive, particularly in complexes with ligands like 2,2'-bipyridine (B1663995) (bpy) and 1,10-phenanthroline (B135089) (phen). ontosight.ainih.gov
For example, the complex [Rh(bpy)₃]³⁺ exhibits intense absorption in the visible region attributed to MLCT transitions and displays luminescent properties. ontosight.ai Heteroleptic Rh(III) complexes with cyclometalating ligands and diimine ligands can possess long-lived, charge-transfer excited states, making them suitable as photosensitizers. acs.org The emission of some rhodium(III) complexes has been attributed to ³MLCT or mixed ³MLCT/³ILCT/³LLCT transitions. researchgate.net
Intraligand (IL) charge transfer states, arising from electron promotion within a ligand, can also play a role in the photophysics of rhodium(III) complexes, particularly in complexes with ligands like 9,10-phenanthrenequinone diimine (phi). caltech.edu
Nonradiative Deactivation Processes
Nonradiative deactivation processes are pathways by which an excited state returns to the ground state without the emission of light. These processes typically involve the conversion of electronic energy into vibrational energy (internal conversion and intersystem crossing followed by internal conversion). acs.orgmdpi.com For rhodium(III) complexes, nonradiative deactivation from LF excited states can be a significant pathway competing with photochemical reactions and luminescence. escholarship.orgescholarship.org
The rate of nonradiative deactivation can be influenced by various factors, including temperature and the vibrational modes of the complex and its environment. escholarship.orgcore.ac.uk Deuteration of ligands can lead to a reduction in the rates of nonradiative deactivation, resulting in higher quantum yields for both photosubstitution and photoemission. escholarship.orgescholarship.orgescholarship.org This is because the lower vibrational frequencies of C-D or N-D bonds compared to C-H or N-H bonds are less effective at coupling with the electronic energy gap for nonradiative decay. core.ac.uk
Theoretical studies suggest that temperature-independent weak coupling and temperature-dependent strong coupling mechanisms can be competitive in the nonradiative deactivation of reactive excited states in rhodium(III) complexes. escholarship.org The relative energies of different excited states, particularly the position of metal-centered (³MC) states relative to charge-transfer states, can significantly impact nonradiative decay pathways. acs.org
Photosubstitution and Photoredox Reactions
Rhodium(III) complexes are known to undergo both photosubstitution and photoredox reactions upon irradiation. acs.orgoup.com Photosubstitution reactions involve the light-induced replacement of a ligand, often proceeding through reactive LF excited states. escholarship.orgacs.org As discussed in Section 7.1.1, photoaquation is a common photosubstitution pathway for ammine and halopentaammine rhodium(III) complexes. escholarship.orgescholarship.org The stereochemistry of photosubstitution can be influenced by the ligands present. rsc.orgrsc.org
Photoredox reactions involve light-induced electron transfer processes, where the rhodium complex can act as either a photosensitizer, initiating redox reactions in other molecules, or participate directly in a redox cycle. Bis-cyclometalated rhodium(III) complexes have emerged as a novel class of catalysts for combining asymmetric catalysis with visible-light-induced photoredox chemistry. nih.gov These complexes can function as chiral Lewis acids and/or photoredox catalysts, enabling reactions such as asymmetric cyanoalkylations and C-H functionalization. rsc.orgacs.orgnih.gov In some cases, the rhodium complex in its ground state acts as a chiral Lewis acid while a separate photoredox catalyst initiates radical generation via single electron transfer. acs.org In other scenarios, the photoexcited rhodium-substrate complex itself serves as a photoactive intermediate, undergoing stereocontrolled chemistry via electron transfer or direct bond formation. acs.orgnih.gov
Rhodium(III) complexes can also act as powerful oxidizing agents in their excited states. caltech.edu For instance, the ILCT excited state of [Rh(phi)₂(phen)]³⁺ is a strong oxidant. caltech.edu
Influence of Environmental Factors (Temperature, Solvent, Matrix) on Photochemistry
The environment surrounding the rhodium(III) complex can significantly influence its photophysical and photochemical properties. Temperature, solvent, and the rigidity of the matrix can affect excited-state lifetimes, deactivation pathways, and reaction quantum yields. researchgate.netacs.org
Temperature can influence the rates of both radiative and nonradiative deactivation processes. Temperature-dependent photochemical reactions conforming to the Arrhenius equation have been observed for rhodium(III) diimine complexes in solid glycerol (B35011) matrices, suggesting thermal redistribution of energy between excited states. researchgate.net
The solvent can impact excited-state energies, lifetimes, and reactivity through solvation effects and potential participation in photosubstitution reactions (e.g., photoaquation in water). escholarship.orgoup.comweebly.com The lifetime of the ligand-field excited state of [RhCl₂(phen)₂]⁺, for example, is significantly shorter in water compared to acetonitrile (B52724), which is closely related to the aquation reaction. oup.com
Working with rhodium(III) complexes in rigid matrices at low temperatures (e.g., 77 K) can inhibit certain deactivation pathways, such as those involving large structural rearrangements, and can allow for the observation of luminescence from states that are rapidly quenched in fluid solution. researchgate.netacs.orgrsc.org In rigid matrices, electron transfer deactivation pathways can be inhibited, and energy transfer may be observed. nih.gov
Spin-Orbit Coupling Effects on Photophysical Properties
Spin-orbit coupling (SOC) is an important factor influencing the photophysical properties of transition metal complexes, particularly those containing heavy metals like rhodium. SOC facilitates transitions between states of different spin multiplicity, such as singlet-triplet transitions (intersystem crossing) and phosphorescence (emission from a triplet state). acs.orgmdpi.com
For rhodium(III) (a 4d metal), SOC is significant, although generally lower than that of iridium(III) (a 5d metal). acs.org SOC plays a role in determining the absorption and emission features of rhodium(III) luminophores. acs.org While low SOC can hinder mixing between excited triplet and singlet states, potentially favoring deactivation via internal conversion from the singlet manifold, it is still sufficient to enable intersystem crossing and phosphorescence in many rhodium(III) complexes. acs.orgmdpi.com The magnitude of SOC can influence the rate constants for intersystem crossing. mdpi.com
Theoretical studies using time-dependent density functional theory (TD-DFT) have been employed to investigate the role of SOC in the photophysical properties of rhodium(III) complexes, examining its effect on absorption spectra and the mixing of singlet and triplet states. researchgate.net
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Rhodium(3+) | 27377 |
| [Rh(bpy)₃]³⁺ (Tris(2,2'-bipyridine)rhodium(III)) | 165934 |
| [Rh(NH₃)₆]³⁺ (Hexaamminerhodium(III)) | 6331759 |
| [Rh(NH₃)₅Cl]²⁺ (Chloropentaamminerhodium(III)) | 6332007 |
| [Rh(NH₃)₅Br]²⁺ (Bromopentaamminerhodium(III)) | 6332006 |
| 2,2'-bipyridine (bpy) | 6916 |
| 1,10-phenanthroline (phen) | 1001 |
| [RhCl₂(phen)₂]⁺ | |
| [Rh(phen)₃]³⁺ | 165935 |
| [Rh(phi)₂(phen)]³⁺ | |
| 9,10-phenanthrenequinone diimine (phi) | |
| [Rh(tn)₂Cl₂]⁺ (trans-dichlorobis(1,3-propanediamine)rhodium(III)) | |
| [Rh(tn)₂Br₂]⁺ (trans-dibromobis(1,3-propanediamine)rhodium(III)) | |
| [Rh(tn)₂(H₂O)Cl]²⁺ | |
| [Rh(tn)₂(H₂O)Br]²⁺ | |
| [Rh(dmbpy)₃]³⁺ (Tris(4,4'-dimethyl-2,2'-bipyridine)rhodium(III)) | |
| [Rh(dmbpy)₂Cl₂]⁺ | |
| 4,4'-dimethyl-2,2'-bipyridine (dmbpy) | 76037 |
| [Rh(pba)₂(N–N)]Cl (N–N = bpy, phen, etc.) | |
| 4-(2-pyridyl)benzaldehyde (Hpba) | |
| [Rh(ppy)₂(L)]⁺ (L = dpk, HDPA) | |
| 2-phenylpyridine (B120327) (ppy) | 10789 |
| 2,2'-dipyridylketone (dpk) | 119110 |
| 2,2'-dipyridylamine (HDPA) | 16759 |
| [Rh(ppy)₂(DPA)][PF₆] | |
| [Rh(ppy)₂(L)Rh(ppy)₂][OTf]₂ (L = bridging ligand) | |
| [Rh(trpy)₂]³⁺ (Bis(2,2':6',2''-terpyridine)rhodium(III)) | |
| [Rh(trpy)(bpy)(py)]³⁺ | |
| [Rh(trpy)(bpy)Cl]²⁺ | |
| 2,2':6',2''-terpyridine (trpy) | 14939 |
| Pyridine (B92270) (py) | 1049 |
| [Rh(phen)₂(NH₃)₂]²⁺ | |
| Rh(s-NN)₃₃ (s-NN = substituted phenanthroline) | |
| [Rh(CN)₂(s-NN)₂]PF₆ | |
| [Rh(NH₃)₄XY]ⁿ⁺ (X, Y = Cl, Br, H₂O, OH) | |
| [Rh(ND₃)₆]³⁺ | |
| [Rh(ND₃)₅Cl]²⁺ | |
| [Rh(ND₃)₅Br]²⁺ | |
| [Rh(pc)(CH₃OH)X] (pc = phthalocyanine (B1677752), X = Cl, Br) | |
| Rh(pc)(CH₃OH)X⁺ |
Data Tables
Based on the search results, specific quantitative data points for creating interactive tables are limited within the provided snippets. However, some qualitative and comparative data can be presented in a structured format.
Table 1: Selected Photophysical Properties of Rhodium(III) Complexes
| Complex | Ligand Type(s) | Emission Wavelength (nm) | Lifetime (µs or ns) | Assigned Emissive State Character | Notes | Source |
| [Rh(bpy)₃]³⁺ | Bipyridine | - | - | MLCT | Exhibits intense absorption and luminescence. ontosight.ai | ontosight.ai |
| [Rh(pba)₂(N–N)]Cl (N–N = bpy, phen) | Cyclometalated (pba), Diimine | ~506 | 4.2–8.7 µs (solution, 298 K) | ³IL (π → π)(pba⁻) mixed with ³MLCT (dπ(Rh) → π(pba⁻)) | Exceptionally long lifetimes observed. rsc.org | rsc.org |
| [RhCl₂(phen)₂]⁺ | Chloride, Phenanthroline | Near-IR | 55 ns (water), 700 ns (acetonitrile) | Triplet ligand-field | Lifetime is solvent-dependent and related to aquation. oup.comresearchgate.net | oup.comresearchgate.net |
| [Rh(phen)₃]³⁺ | Phenanthroline | Near-IR | 5 ns (98%), 60 ns (2%) (77 K) | Triplet π-π* (ligand-centered) | Displays phosphorescence. oup.comresearchgate.net | oup.comresearchgate.net |
| [Rh(dp-phen)₃]³⁺ | dp-phen | - | Longest observed | ³(π-π) (localized on ligand) | Long lifetime due to localization inhibiting SOC interaction. oup.com | oup.com |
| [RhCl₂(dp-phen)₂]⁺ | Chloride, dp-phen | - | Shorter than [Rh(dp-phen)₃]³⁺ | Triplet ligand-field | Shorter lifetime compared to the tris complex. oup.com | oup.com |
| [Rh(ppy)₂(dpk)]⁺ | Cyclometalated (ppy), Dipyridylketone (dpk) | 520 (77K), 555 (RT) | - | ³LLCT [π(ppy)–π(dpk)] | Shows phosphorescence at 77K and room temperature. rsc.orgrsc.org | rsc.orgrsc.org |
| [Rh(ppy)₂(HDPA)]⁺ | Cyclometalated (ppy), Dipyridylamine (HDPA) | 460 (77K) | - | ³LC [π–π(ppy)] | Shows phosphorescence only at 77K. rsc.orgrsc.org | rsc.orgrsc.org |
| [Rh(NH₃)₅Cl]²⁺, [Rh(NH₃)₅Br]²⁺ | Ammine, Halide | - | ns range (aqueous) | Ligand field | Lifetimes are in the nanosecond range in aqueous solution. escholarship.orgacs.org | escholarship.orgacs.org |
| [Rh(NH₃)₆]³⁺ | Ammine | - | - | Ligand field | Photoaquation occurs from LF excited state. escholarship.org | escholarship.org |
| [Rh(phen)₂(NH₃)₂]²⁺ | Phenanthroline, Ammine | - | Picosecond timescales | ³LC → ³MC crossover | Theoretical studies show crossover dynamics. nih.govresearchgate.netrsc.orgresearchgate.net | nih.govresearchgate.netrsc.orgresearchgate.net |
| Rh(III) corroles (with specific axial ligands) | Corrole, Axial ligands | - | - | ³ππ, ³dd, ³CT, ⁵dd (depending on ligand) | Different axial ligation shifts relative excited state energies. nih.gov | nih.gov |
Table 2: Photosubstitution Quantum Yields for Selected Rhodium(III) Ammine Complexes in Acidic Aqueous Solution at 25°C
| Complex | Excitation Wavelength (nm) | Quantum Yield (mol/einstein) | Reaction | Source |
| [Rh(NH₃)₆]³⁺ | 313 | 0.075 | Photoaquation of NH₃ | escholarship.org |
| [Rh(NH₃)₆]³⁺ | 254 | 0.07 | Photoaquation of NH₃ | escholarship.org |
| [Rh(ND₃)₆]³⁺ | 313 (in H₂O) | 0.14 | Photoaquation of ND₃ | escholarship.org |
| [Rh(ND₃)₆]³⁺ | 313 (in D₂O) | 0.15 | Photoaquation of ND₃ | escholarship.org |
| trans-[Rh(tn)₂Cl₂]⁺ | LF excitation | 0.080 | Halide photoaquation | researchgate.net |
| trans-[Rh(tn)₂Br₂]⁺ | LF excitation | 0.055 | Halide photoaquation | researchgate.net |
| cis-[Rh(tn)₂Cl₂]⁺ | LF excitation | 0.56 | Halide photoaquation | researchgate.net |
| cis-[Rh(tn)₂Br₂]⁺ | LF excitation | 0.64 | Halide photoaquation | researchgate.net |
| trans-[Rh(NH₃)₄(OH)Cl]⁺ | Ligand field photolysis | 0.21 | Photohydrolysis–photoisomerization | rsc.orgrsc.org |
| [Rh(trpy)(bpy)Cl]²⁺ | - | 0.002 | Photolabilization of Cl⁻ | osti.gov |
Detailed Research Findings:
Research has shown that the nature of the ligands has a profound impact on the excited-state properties of rhodium(III) complexes. Cyclometalated ligands, for instance, can lead to the formation of stable, long-lived excited states. rsc.org The introduction of cyclometalating 2-phenylpyridine (ppy) ligands in place of N,N-donor ligands like bpy and phen has been a key strategy in developing luminescent rhodium(III) complexes. rsc.org
Theoretical studies, such as those employing ab initio molecular dynamics (AIMD) simulations, have provided detailed insights into excited-state dynamics, including the crossover between ligand-centered (³LC) and metal-centered (³MC) states in complexes like [Rh(phen)₂(NH₃)₂]²⁺. nih.govresearchgate.netrsc.orgresearchgate.net These simulations highlight the importance of structural motion on the potential energy surface for such transitions. nih.govresearchgate.netrsc.org
The application of rhodium(III) complexes in photoredox catalysis is an active area of research. Bis-cyclometalated rhodium complexes with chiral-at-metal centers have been successfully employed in asymmetric photocatalytic transformations, demonstrating high enantioselectivity. nih.govrsc.orgnih.gov These catalysts can activate substrates through coordination and participate in single-electron transfer processes upon visible light irradiation. rsc.orgacs.orgnih.gov
The influence of environmental factors has been demonstrated through studies on the temperature dependence of photochemical reactions in rigid matrices and the significant effect of solvent on excited-state lifetimes and photosubstitution pathways. oup.comresearchgate.netweebly.com Deuteration studies have been particularly useful in probing the role of vibrational modes in nonradiative deactivation. escholarship.orgescholarship.orgescholarship.orgcore.ac.uk
Spin-orbit coupling, while generally weaker than in iridium(III) complexes, is still a crucial factor in the photophysics of rhodium(III). It enables intersystem crossing and phosphorescence, and its effects are considered in theoretical calculations aimed at understanding the electronic structure and excited-state behavior. acs.orgmdpi.comresearchgate.net
The photochemistry of rhodium(III) complexes extends beyond substitution and redox reactions to include processes like photoisomerization, as observed for trans-[Rh(NH₃)₄(OH)Cl]⁺. rsc.orgrsc.org Additionally, some rhodium(III) complexes, such as rhodium(III) phthalocyanine cation radicals, undergo photodecomposition upon irradiation in specific wavelength regions. osti.gov
Electrochemistry of Rhodium 3+ Compounds
Redox Potentials and Electrochemical Windows
The redox potential of a Rh(III) complex is a critical parameter that quantifies its tendency to be oxidized or reduced. This potential is not fixed but is highly sensitive to the ligand environment and the solvent system. The electrochemical window, typically determined by the solvent and supporting electrolyte, defines the potential range within which the complex's redox events can be studied without interference from the medium itself. For instance, N,N-Dimethylformamide (DMF) offers a wider electrochemical window compared to water, facilitating the observation of reduced rhodium species. mdpi.com
The reduction of Rh(III) can proceed via different pathways. A direct two-electron reduction to Rh(I) is common for many complexes. For example, the [RhIII(tpy)(CH3CN)Cl2]+ complex undergoes a two-electron reduction (RhIII → RhI) with a cathodic peak potential (Epc) of -0.83 V vs. SCE in DMF. mdpi.comresearchgate.net Similarly, certain [CpRh] complexes supported by 2,2′-bipyridyl (bpy) ligands undergo a net-two-electron reduction. chemrxiv.org In contrast, some systems exhibit sequential one-electron reductions. A [CpRh] complex with an acetonitrile (B52724) ligand shows two distinct quasi-reversible one-electron events corresponding to the Rh(III)/Rh(II) couple at –0.93 V and the Rh(II)/Rh(I) couple at –1.16 V (vs. ferrocenium/ferrocene). nsf.gov
Oxidation of Rh(III) to Rh(IV) is also observed. Tris-(1,3-diaryltriazenide) complexes of rhodium show a Rh(III)–Rh(IV) oxidation process in the potential range of 0.84–1.67 V vs SCE. ias.ac.in The nature of the ligands significantly impacts these potentials. For Rh(III) complexes with diarylamido ligands, an anionic complex has an oxidation potential of +0.27 V versus Ag/AgCl, whereas related charge-neutral complexes are oxidized at more positive potentials, between +0.38 to +0.59 V. acs.org
The following table summarizes the redox potentials for various Rh(III) complexes, illustrating the significant influence of the ligand sphere.
| Complex Type | Redox Process | Potential (V) | Reference Electrode | Citation(s) |
| [Rh(L-R)3] (diaryltriazenide) | Rh(III) → Rh(IV) | +0.84 to +1.67 | SCE | ias.ac.in |
| [Rh(L-R)3] (diaryltriazenide) | Reduction (ligand-based) | < -1.03 (irreversible) | SCE | ias.ac.in |
| [RhIII(tpy)(CH3CN)Cl2]+ | Rh(III) → Rh(I) | Epc = -0.83 | SCE | mdpi.comresearchgate.net |
| [CpRh(PQN)Cl]+ | Rh(III) → Rh(I) | -1.19 (2e-) | Fc+/0 | nsf.gov |
| [CpRh(PQN)(NCCH3)]2+ | Rh(III) → Rh(II) | -0.93 (1e-) | Fc+/0 | nsf.gov |
| [CpRh(PQN)(NCCH3)]2+ | Rh(II) → Rh(I) | -1.16 (1e-) | Fc+/0 | nsf.gov |
| [CpRh(mnbpy)Cl]+ | Reduction (ligand-based) | -1.62 (reversible) | Fc+/0 | chemrxiv.org |
| [Rh(diarylamido)]- | Oxidation (ligand-based) | +0.27 | Ag/AgCl | acs.org |
| [Rh(diarylamido)] (neutral) | Oxidation (ligand-based) | +0.38 to +0.59 | Ag/AgCl | acs.org |
| [Rh(ppy)2(dpk)]+ | Oxidation | +1.19 (irreversible) | Fc/Fc+ | rsc.org |
| [Rh(ppy)2(HDPA)]+ | Oxidation | +1.15 (irreversible) | Fc/Fc+ | rsc.org |
| [RhL(PPh3)2Cl2] (hydrazone) | Reduction | -0.7 to -0.8 | Not specified | ias.ac.in |
| [RhL(PPh3)2Cl2] (hydrazone) | Oxidation | +1.2 (irreversible) | Not specified | ias.ac.in |
Cyclic Voltammetry for Redox Process Characterization
Cyclic voltammetry (CV) is an indispensable tool for characterizing the redox processes of Rh(III) compounds. By measuring the current response to a triangular potential sweep, CV provides detailed information on the potentials, reversibility, and number of electrons involved in a redox reaction. caltech.edu
The shape and features of a cyclic voltammogram are diagnostic of the underlying mechanism. For example, CV can clearly distinguish between a single, two-electron reduction and two sequential one-electron reductions. nsf.gov A [CpRh(PQN)Cl]+ complex displays a single quasi-reversible two-electron reduction wave, suggesting an ECE' mechanism where an initial electron transfer (E) is followed by a rapid chemical step (C, loss of Cl- ligand) and a second electron transfer (E'). nsf.gov In contrast, the analogous acetonitrile complex, [CpRh(PQN)(NCCH3)]2+, exhibits two separate, quasi-reversible one-electron waves, indicating the formation of a distinct Rh(II) intermediate. nsf.gov
CV is also used to assess the stability of electrogenerated species. For the [RhIII(tpy)(CH3CN)Cl2]+ complex, after a two-electron reduction via bulk electrolysis to form the Rh(I) species, the initial Rh(III)→Rh(I) reduction peak disappears in the subsequent CV scan, confirming the quantitative conversion and stability of the Rh(I) product under the experimental conditions. mdpi.com The reversibility of a redox couple in a CV, indicated by the separation between the anodic and cathodic peak potentials (ΔEp), provides insight into the stability and kinetics of the electron transfer. Reversible processes typically have a ΔEp close to 59/n mV (where n is the number of electrons) and indicate that the electrogenerated species is stable on the timescale of the experiment. acs.org Many Rh(III) complexes exhibit irreversible or quasi-reversible behavior due to coupled chemical reactions, such as ligand dissociation or geometric rearrangement, following the electron transfer. mdpi.comias.ac.inrsc.orgzenodo.org
Furthermore, CV can help differentiate between metal-centered and ligand-centered redox events. In many cases, the ligands themselves are redox-active. For instance, some rhodium(III) semiquinonato and triazenide complexes show irreversible oxidations and reductions that are assigned to the ligand rather than the metal center. ias.ac.inzenodo.org For a [Cp*Rh] complex with a nitrated bipyridyl ligand, comparison of the integrated peak areas in the CV to that of an internal ferrocene (B1249389) standard confirmed that four observed reduction events were each single-electron transfers. mdpi.com
Generation and Stability of Different Oxidation States (e.g., Rh(I), Rh(II))
The electrochemical reduction of Rh(III) complexes provides a controlled method for generating lower oxidation states, primarily Rh(I) and Rh(II). The stability of these generated species is highly dependent on the ligand framework and the experimental conditions.
Rhodium(I): The Rh(I) state is a common and often stable product of the two-electron reduction of Rh(III) precursors. wikipedia.org Electrochemical techniques like bulk electrolysis can quantitatively generate Rh(I) species. For example, the Rh(III) complex [RhIII(tpy)Cl2(CH3CN)]+ can be converted to the square-planar [RhI(tpy)Cl] species, which is stable for hours under an inert atmosphere. mdpi.com This stability is often attributed to π-acceptor ligands, like terpyridine, which can delocalize the increased electron density on the metal center. mdpi.com Similarly, the electrochemical reduction of certain [Cp*Rh]III complexes yields isolable and stable Rh(I) compounds. nsf.gov In polar solvents, Rh(III) porphyrins are also known to be directly reduced to Rh(I) complexes. capes.gov.br
Rhodium(II): The rhodium(II) oxidation state is typically a transient and highly reactive intermediate in the reduction of Rh(III) to Rh(I). mdpi.com For many rhodium complexes, the Rh(II) species is unstable and undergoes rapid disproportionation, where two Rh(II) intermediates react to form one Rh(I) and one Rh(III) species. mdpi.comacs.org This tendency has made the isolation and characterization of mononuclear Rh(II) complexes challenging.
However, strategic ligand design can thwart disproportionation and stabilize the Rh(II) state. The use of weakly coordinating anions and solvents can prevent the ligand exchange reactions that often drive disproportionation, enabling the reversible electrochemical generation of stable Rh(II) porphyrins. acs.orgnih.gov More significantly, the use of specific redox-active ligands, such as substituted diamidobenzenes, has led to the successful isolation of stable, mononuclear Rh(II) metallates from the one-electron reduction of their Rh(III) precursors. nih.gov These stable Rh(II) compounds exhibit characteristic metalloradical reactivity. nih.gov While typically unstable, electrochemically generated Rh(II) species, such as Rh(II) hydrides, can also serve as key intermediates in catalytic cycles, for instance, in the evolution of hydrogen. capes.gov.br The unambiguous detection of Rh(II) species has been achieved in some systems using fast techniques or non-coordinating solvents that slow down decomposition pathways. mdpi.com
Spectroelectrochemistry for Real-Time Species Identification
Spectroelectrochemistry is a powerful hybrid technique that provides real-time spectroscopic data during an electrochemical event, enabling the direct identification and characterization of transient or stable intermediates. wsu.eduresearchgate.net By coupling an electrochemical cell with a spectrometer (e.g., UV-Vis-NIR, Infrared, or EPR), it is possible to obtain the molecular structure and electronic properties of species as they are generated at the electrode surface. researchgate.net
UV-Vis-NIR Spectroelectrochemistry: This technique is commonly used to monitor changes in the electronic structure of a complex during a redox process. For example, upon the two-electron reduction of a pale yellow solution of [RhIII(tpy)(CH3CN)Cl2]+, the formation of the [RhI(tpy)Cl] species is confirmed by the appearance of new absorption bands in the UV-visible spectrum. mdpi.comresearchgate.net This method can also confirm the reversibility of a redox process; if the original spectrum is restored after reversing the potential, it indicates the stable regeneration of the starting material. researchgate.net UV-Vis-NIR spectroelectrochemistry has been instrumental in confirming the formation of stable, mononuclear Rh(II) compounds from the reduction of Rh(III) diamidobenzene complexes. rsc.org
FT-IR Spectroelectrochemistry: Fourier-transform infrared (FT-IR) spectroelectrochemistry is particularly useful for complexes containing reporter ligands like carbon monoxide (CO). The stretching frequency of the C-O bond is highly sensitive to the oxidation state of the metal center. In a study of rhodium(I) dicarbonyl complexes, FT-IR spectroelectrochemistry was used to provide definitive proof of the generation of Rh(II) species. mdpi.com The oxidation of the Rh(I) complexes resulted in an increase of the ν(CO) stretching frequencies by 10–30 cm−1, consistent with a one-electron oxidation to Rh(II). A change to Rh(III) would have been expected to cause a much larger shift of 80–120 cm−1. mdpi.com
EPR Spectroelectrochemistry: Electron Paramagnetic Resonance (EPR) spectroscopy is used to detect and characterize species with unpaired electrons, such as Rh(II) metalloradicals. The in-situ electrochemical generation of species inside an EPR cavity allows for the direct observation of these paramagnetic intermediates. This technique was crucial in a study of Rh(III) diamidobenzene complexes, where the one-electron reduction products exhibited EPR signals characteristic of a Rh(II) species, confirming that the reduction was metal-centered and led to a stable mononuclear Rh(II) metallate. nih.govrsc.org The g-values and hyperfine coupling patterns observed in the EPR spectrum provide detailed information about the electronic environment of the rhodium center. nih.gov
Role of Ligands in Tuning Redox Behavior
The ligand set coordinated to the rhodium center plays a paramount role in dictating the electrochemical properties of Rh(III) compounds. By systematically modifying the steric and electronic properties of the ligands, it is possible to finely tune the redox potentials, influence the stability of different oxidation states, and even alter the pathway of the redox reaction. researchgate.net
Electronic Effects: The electron-donating or electron-withdrawing nature of the ligands has a profound and predictable effect on redox potentials.
Electron-withdrawing groups stabilize the electron-rich metal center, making the complex more difficult to oxidize and easier to reduce. This results in a positive (anodic) shift in reduction potentials. For instance, substituting 2,2′-bipyridyl (bpy) ligands on a [Cp*Rh] platform with electron-withdrawing chloro (–Cl) or nitro (–NO2) groups makes the complexes easier to reduce (i.e., the reduction occurs at more positive potentials) compared to the unsubstituted parent complex. chemrxiv.orgrsc.org
Electron-donating groups increase electron density on the metal, making the complex easier to oxidize and more difficult to reduce. This leads to a negative (cathodic) shift in reduction potentials. In a series of [Rh(dppe)2]+ complexes, introducing electron-donating substituents onto the phosphine (B1218219) ligands shifted the reduction potentials to more negative values. rwth-aachen.de
This tuning ability is exceptionally demonstrated in Rh(III) complexes with diamidobenzene ligands, where varying the N-substituents from electron-withdrawing sulfonamides to electron-releasing alkyl groups allowed for the modulation of the Rh(III)/Rh(II) redox potential over an extensive range of more than 850 mV. nih.govrsc.org
Advanced Materials Science Research Derived from Rhodium 3+
Nanophotonic Applications
Nanophotonics, the study of the interaction of light with matter at the nanometer scale, has found a promising material in rhodium. Nanoparticles derived from rhodium(3+) precursors exhibit unique plasmonic properties in the ultraviolet (UV) spectrum, a region where traditional plasmonic materials like gold and silver are less effective. rsc.org
UV Plasmonics with Rhodium Nanoparticles
While gold and silver nanoparticles are celebrated for their plasmonic activity in the visible and near-infrared regions, rhodium nanoparticles (Rh NPs) demonstrate a strong localized surface plasmon resonance (LSPR) in the UV range. rsc.orgacs.org This resonance, a collective oscillation of conduction electrons in response to light, is a critical feature for many plasmonic applications.
Research has shown that spherical Rh NPs, with sizes typically in the 20-40 nm range, exhibit LSPR peaks in the ultraviolet spectral range, specifically between 195 and 255 nm. rsc.orgrsc.org The synthesis of these nanoparticles can be achieved through methods like laser ablation in liquid, which allows for the creation of spherical nanoparticles in a size range that is difficult to achieve with chemical synthesis due to rhodium's high cohesive energy. rsc.orgrsc.org Other synthesis techniques, such as a modified polyol reduction method, have been used to create smaller, 8 nm planar tripods of Rh NPs with a calculated LSPR near 330 nm. acs.orgarxiv.org
A key advantage of rhodium nanoparticles is their superior chemical and physical stability compared to their gold and silver counterparts. rsc.orgrsc.org They exhibit remarkable resistance to high temperatures and harsh chemical environments, including strong acids like aqua regia. rsc.orgrsc.org This stability, coupled with their UV plasmonic properties, makes them highly attractive for applications in demanding conditions. rsc.org
| Research Finding | Rhodium Nanoparticle Characteristics | LSPR Range (nm) | Reference |
| Synthesis of spherical nanoparticles via laser ablation. | 20-40 nm in size. | 195-255 | rsc.orgrsc.org |
| Synthesis of planar tripods via modified polyol reduction. | 8 nm arms. | ~330 (calculated) | acs.orgarxiv.org |
| Superior stability in harsh conditions. | Resistant to high temperatures and strong acids. | N/A | rsc.orgrsc.org |
Electromagnetic Field Enhancement at Nanoscale
A direct consequence of the LSPR of rhodium nanoparticles is the significant enhancement of the local electromagnetic field at the nanoparticle's surface. acs.org This phenomenon is crucial for various spectroscopic and catalytic applications. The plasmonic features of Rh NPs, including local field enhancement, are comparable to those of gold and silver nanoparticles, albeit shifted to the blue end of the spectrum. rsc.orgrsc.org
This enhanced field can be exploited in techniques like surface-enhanced Raman spectroscopy (SERS), where the Raman signal of molecules near the nanoparticle surface is dramatically amplified. rsc.orgarxiv.org Studies have demonstrated that Rh NPs can be used for SERS with blue light excitation. rsc.orgrsc.org Furthermore, under near-resonant UV illumination, the enhanced field leads to accelerated photodamage and enhanced fluorescence of nearby molecules. acs.orgarxiv.org For instance, when p-aminothiophenol is attached to 8 nm Rh tripod nanostructures, local field-enhanced Raman spectra are observed under UV light. arxiv.org
Numerical simulations have been employed to model the electromagnetic field distortion near the surfaces of rhodium nanoparticles. acs.orgmdpi.com These finite-difference time-domain (FDTD) simulations help in optimizing nanoparticle geometry and arrangement to maximize field enhancement for specific applications, such as the development of highly sensitive optical sensors. mdpi.com The combination of intense electromagnetic enhancement, corrosion resistance, and the single-crystalline nature of rhodium nanocubes contributes to their superior performance in these applications. acs.org
| Application | Mechanism | Key Research Finding | Reference |
| Surface-Enhanced Raman Spectroscopy (SERS) | Local electromagnetic field enhancement amplifies the Raman signal. | Rh NPs enable SERS with blue light excitation. | rsc.orgrsc.org |
| Enhanced Fluorescence & Photodegradation | Near-resonant UV illumination of Rh NPs accelerates these processes. | Observed with p-aminothiophenol on 8 nm Rh tripods. | acs.orgarxiv.org |
| Optical Sensing | Optimized field enhancement leads to higher sensitivity. | Theoretical modeling guides the design of Rh NP-based sensors. | mdpi.com |
| Protein Autofluorescence Enhancement | UV plasmonic resonant gap modes in Rh nanocube dimers boost signal. | Achieved up to 1000 photons/(s·molecule) for streptavidin. | acs.org |
Catalytic Materials for Energy Applications
Rhodium(3+) compounds serve as critical precursors for synthesizing catalytic materials that are vital for emerging energy technologies. These materials play a significant role in improving the efficiency and viability of fuel cells and in the production of hydrogen as a clean fuel.
Precursors for PEM Fuel Cells
Polymer electrolyte membrane (PEM) fuel cells are a leading technology for clean energy conversion, particularly in transportation. wikipedia.orgheraeus-precious-metals.com The performance of these cells is heavily reliant on the efficiency of the catalysts at the anode and cathode. Rhodium(III) chloride is identified as a precursor for synthesizing materials for PEM fuel cells. sigmaaldrich.com
Rhodium-platinum (Rh-Pt) core-shell nanoparticles supported on carbon (Rh@Pt/C) have emerged as promising anode catalysts. acs.orgnih.gov These materials are explored for their potential to tolerate carbon monoxide, a common poison for platinum catalysts, in the hydrogen oxidation reaction. nih.gov Research into the electrochemical stability of these nanoparticles is crucial for their commercial application. Studies using identical location scanning transmission electron microscopy have tracked the morphological changes of Rh@Pt/C nanoparticles during extensive potential cycling, revealing a high degree of stability and pointing to particle detachment from the carbon support as a primary degradation mechanism. acs.orgnih.gov The development of durable anode catalysts is essential to enhance the commercial viability of PEMFCs. acs.orgnih.gov
| Catalyst Type | Application in PEM Fuel Cells | Research Focus | Reference |
| Rhodium supported on Vulcan XC-72 | General catalyst | Commercially available catalyst with a 3 nm average particle size. | fuelcellstore.com |
| Rhodium-Platinum Core-Shell Nanoparticles (Rh@Pt/C) | Anode catalyst | Investigating electrochemical stability and degradation mechanisms. | acs.orgnih.gov |
| Octahedral PtNi(Rh) Nanoalloys | Cathode catalyst | Rational design to improve oxygen reduction reaction kinetics. | acs.org |
| Three-dimensional porous Pt-Te-Rh | General fuel cell catalysis | Designing multicomponent nanomaterials for superior electroactivity. | rsc.org |
Hydrogen Evolution Catalysts
The production of hydrogen through the electrochemical hydrogen evolution reaction (HER) is a cornerstone of a future hydrogen economy. Rhodium-based materials, often derived from Rh(III) precursors, are being investigated as highly efficient electrocatalysts for this reaction, in some cases surpassing the performance of the benchmark platinum catalysts. rsc.orgsciopen.com
One innovative approach involves creating rhodium phosphide (B1233454) (Rh₂P) nanoparticles encapsulated in a nitrogen-doped carbon shell (Rh₂P@NC). rsc.org This catalyst demonstrates exceptionally high activity and stability for the HER across a wide pH range, with performance superior to commercial Pt/C catalysts in both acidic and basic media. rsc.org Another strategy involves anchoring rhodium clusters onto nickel-iron layered double hydroxides with cationic defects. sciopen.com This design facilitates efficient charge transfer, optimizing the hydrogen adsorption strength and resulting in an ultra-low overpotential for the HER in alkaline conditions. sciopen.com
Furthermore, molecular rhodium(III) complexes have been shown to act as catalysts for light-driven hydrogen production in water. mdpi.comresearchgate.net For example, a mono-terpyridyl rhodium(III) complex, in the presence of a photosensitizer and a sacrificial electron donor, can produce hydrogen with high turnover numbers. mdpi.comresearchgate.net The mechanism involves the reduction of the Rh(III) complex to a Rh(I) species, which then reacts with a proton to form a key rhodium(III)-hydride intermediate essential for H₂ evolution. mdpi.comresearchgate.net
| Catalyst System | Reaction Condition | Key Performance Metric | Reference |
| Rhodium Phosphide Nanoparticles (Rh₂P@NC) | pH-universal (acidic, neutral, basic) | Overpotential at 10 mA cm⁻²: ~9 mV (acid), ~10 mV (base) | rsc.org |
| Rh clusters on Ni-Fe layered double hydroxide | Alkaline | Overpotential at 10 mA cm⁻²: 4 mV | sciopen.com |
| Electrodeposited Rhodium Phosphide | Acidic medium | Intrinsic and mass activity exceeded that of Pt electrodes. | acs.org |
| [RhIII(tpy)(CH₃CN)Cl₂]⁺ (molecular catalyst) | Photocatalytic (pH 4.5) | Turnover Number (TON): up to 1000 | mdpi.comresearchgate.net |
| [Rh₂(fhp)₄] (dirhodium complex) | Photochemical | TON per Rh ion: 13,610 | nih.gov |
Molecular Electronics and Sensing Materials (research-level concepts)
The responsiveness of rhodium(3+) complexes to their electronic environment makes them intriguing candidates for the development of molecular-scale electronic components and highly sensitive chemical sensors. Research in this area explores how the electronic properties of rhodium can be harnessed for these advanced applications.
In the realm of sensing, materials derived from rhodium(3+) are being developed to detect a variety of chemical species. For instance, rhodium oxide (Rh₂O₃) nanostructures have demonstrated significant potential as gas sensing materials. mdpi.comscilit.com When used to surface-load metal oxides like SnO₂, the resulting heterojunctions exhibit changes in electrical resistance upon interaction with target gases. mdpi.comscilit.com The sensing mechanism often involves the reaction of the gas with the oxidized rhodium clusters, which alters their oxidation state and, consequently, the electrical properties of the device. mdpi.com Rhodium oxide nanocorals have also been fabricated as dual-functional sensors, capable of both non-enzymatic glucose detection and solid-state pH monitoring. nih.gov Furthermore, the addition of rhodium to titanium dioxide nanocrystals has been shown to enhance the sensitivity to acetone (B3395972) by an order of magnitude. csic.es The interaction of rhodium(III) ions with chelating polymers has also been studied for its potential application in sensing materials. researchgate.net
| Material/Complex | Application Area | Principle of Operation | Reference |
| Rh(III) complexes with redox-active ligands | Molecular Electronics | Tunable, ligand-based, one-electron oxidation waves. | marquette.edu |
| Rhodium oxide (Rh₂O₃) loaded on metal oxides (e.g., SnO₂) | Gas Sensing | Fermi-level pinning mechanism; change in resistance upon gas interaction. | mdpi.comscilit.com |
| Rhodium oxide (Rh₂O₃) nanocorals | Dual-Functional Sensing | Electrocatalytic activity for glucose oxidation and reversible pH sensitivity. | nih.gov |
| Rhodium-doped Titanium Dioxide (TiO₂) | Gas Sensing | Enhanced response to acetone due to finely dispersed Rh species. | csic.es |
| Poly(1,8-diaminonaphthalene) chelating polymer | Ion Sensing | Adsorption of Rh(III) ions leads to changes in electrical conductivity. | researchgate.net |
Future Research Directions and Unresolved Challenges
Development of Highly Selective and Efficient Rhodium(3+) Catalysts
Developing Rh(III) catalysts with enhanced selectivity and efficiency remains a critical area of research. Current challenges include achieving precise control over chemo-, regio-, and enantioselectivity, especially in transformations involving complex substrates or those lacking strong directing groups. researchgate.netx-mol.net While Cp*Rh(III) (pentamethylcyclopentadienyl rhodium(III)) complexes have proven highly effective for a broad range of C-H functionalization reactions, the search for alternative cyclopentadienyl-based ligands and other ligand scaffolds is crucial for expanding the scope and improving the performance of Rh(III) catalysis. nih.govresearchgate.net Future work will likely focus on designing catalysts that minimize off-cycle pathways and catalyst deactivation, thereby improving longevity and turnover numbers. acs.orgacs.org
Efforts are underway to develop catalysts that can operate under milder conditions and with lower catalyst loadings, contributing to more sustainable and economically viable processes. nih.govresearchgate.net Achieving high turnover numbers (TONs) and space-time yields (STYs) is essential for the industrial implementation of Rh(III)-catalyzed reactions. acs.orgacs.org For instance, studies in rhodium-catalyzed hydroformylation have investigated optimizing rhodium concentration and ligand-to-rhodium ratio to enhance efficiency and longevity. acs.orgacs.org
Rational Design of Novel Ligands for Enhanced Reactivity and Stability
The rational design of ligands is fundamental to tuning the reactivity, selectivity, and stability of Rh(III) catalysts. nih.govresearchgate.net The intimate relationship between the metal center and the surrounding ligands profoundly affects reaction outcomes, including selectivity, physical properties, and catalyst lifetime. nih.govresearchgate.net While significant effort has been devoted to exploring the reactivity of Cp*Rh(III) complexes, the potential of modifying ligands to enable new reactivity and address existing limitations is increasingly recognized. nih.govresearchgate.net
Future research will focus on designing novel ligand frameworks, including chiral ligands for asymmetric catalysis and achiral ligands that can modulate electronic and steric properties. nih.govresearchgate.netsnnu.edu.cn The design of cyclopentadienyl-derived ligands with tailored electronic and steric profiles has already shown success in addressing challenges in reactivity and selectivity. nih.govresearchgate.net For example, studies have explored the impact of substituents on cyclopentadienyl (B1206354) ligands on reaction outcomes, observing effects on reactivity and chemodivergence. nih.gov The development of chiral cyclopentadienyl ligands has enabled enantioselective Rh(III)-catalyzed C-H functionalization reactions. nih.govsnnu.edu.cn Beyond cyclopentadienyls, the exploration of other ligand types, such as phosphine-sulfur ligands and bipyridyl ligands, is crucial for developing more efficient and stable Rh(III) catalysts for various transformations, including hydroformylation and hydrogen evolution. rsc.orgmdpi.com
Exploration of New Mechanistic Pathways in Rhodium(3+)-Mediated Reactions
A deeper understanding of the mechanistic pathways involved in Rh(III)-catalyzed reactions is essential for rational catalyst design and reaction optimization. While general mechanistic paradigms like C-H activation, alkene insertion, and reductive elimination are established, the nuances of these steps and the potential for alternative pathways require further exploration. researchgate.netmdpi.comacs.orgchinesechemsoc.org
Future research will involve detailed mechanistic investigations using a combination of experimental and computational techniques to identify key intermediates, transition states, and off-cycle species. acs.orgnih.govnih.gov Understanding the factors that govern regioselectivity and stereoselectivity at a molecular level is crucial. researchgate.netmdpi.com For instance, studies have revealed how ligand modifications can influence regioselectivity by altering steric interactions during insertion events. nih.gov The role of directing groups, including transient and removable ones, in facilitating C-H activation and controlling selectivity will continue to be a key area of investigation. snnu.edu.cnnih.govresearchgate.net Exploring redox-neutral pathways and alternative oxidation strategies, such as electrocatalysis, presents opportunities to develop more sustainable and efficient Rh(III)-catalyzed transformations. mdpi.comchinesechemsoc.org
Integration of Computational and Experimental Methodologies for Predictive Design
The integration of computational and experimental methodologies is becoming increasingly vital for accelerating the discovery and optimization of Rh(III) catalysts. rsc.orgchiralpedia.com Computational methods, such as Density Functional Theory (DFT) calculations, can provide valuable insights into reaction mechanisms, energy barriers, and catalyst-substrate interactions, guiding the rational design of catalysts and ligands. rsc.orgresearchgate.netacs.orgnih.govnih.govacs.orgrsc.org
Future research will focus on developing more sophisticated computational models that can accurately predict catalyst performance, including reactivity, selectivity, and stability, across a wider range of reaction conditions and substrates. chiralpedia.comnih.gov High-throughput virtual screening of potential catalysts and ligands is a promising avenue for identifying promising candidates for experimental validation. rsc.orgchiralpedia.com The iterative process of using computational predictions to guide experiments and experimental results to refine computational models is expected to significantly accelerate the development of effective Rh(III) catalytic systems. chiralpedia.com Machine learning algorithms are also being explored to predict catalyst behavior based on large datasets of material properties and reaction outcomes. rsc.orgchiralpedia.com
Advancement in Spectroscopic Techniques for in situ Mechanistic Probing
Advancements in in situ spectroscopic techniques are crucial for directly observing catalytic species and intermediates under relevant reaction conditions, providing unprecedented insights into reaction mechanisms and dynamic catalyst behavior. researchgate.netrsc.orgbilkent.edu.trpnas.orgcsic.es While challenging due to the often low concentrations of catalytic species, in situ methods can track chemical states, reveal transient intermediates, and monitor catalyst structural changes. researchgate.netrsc.orgresearchgate.netnih.gov
Future research will focus on developing and applying advanced spectroscopic techniques, such as in situ IR, Raman, NMR, and X-ray absorption spectroscopy, to probe Rh(III)-catalyzed reactions in real-time. nih.govresearchgate.netbilkent.edu.trpnas.orgcsic.esacs.org These techniques can provide direct experimental evidence to validate or refine computationally predicted mechanisms. nih.gov Challenges remain in instrumentation limitations, data interpretation, and the sensitivity of these methods. researchgate.netcsic.esnih.gov The development of multi-modal in situ techniques, combining different spectroscopic methods, is expected to provide a more comprehensive understanding of the complex processes occurring during Rh(III) catalysis. researchgate.net
Q & A
Q. How can Rhodium(3+) chemistry be integrated with materials science for advanced functional materials?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
